Cholesteryl linolelaidate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H76O2 |
|---|---|
Molecular Weight |
649.1 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+ |
InChI Key |
NAACPBBQTFFYQB-TVYVBBRWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyms |
cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Cholesteryl Linolelaidate Crystal Structure and Packing
This technical guide details the crystal structure, packing mechanics, and phase behavior of Cholesteryl Linolelaidate , the ester of cholesterol and trans,trans-9,12-octadecadienoic acid (linoleelaidic acid).[1]
Content Type: Technical Whitepaper Audience: Structural Biologists, Lipid Physicists, and Drug Development Professionals[1]
Executive Summary
This compound represents a critical model system for understanding the impact of trans fatty acids on lipid polymorphism. Unlike its cis-isomer (cholesteryl linoleate)—the predominant ester in healthy low-density lipoprotein (LDL)—the trans-isomer exhibits altered packing efficiency and phase transition temperatures. These physical properties are directly relevant to the pathology of atherosclerosis, where the crystallization of cholesteryl esters within macrophage foam cells drives plaque necrosis and inflammation. This guide provides an authoritative analysis of the crystallographic data, molecular conformation, and experimental characterization of this lipid.
Molecular Architecture
The molecule (
The Trans Effect
In cholesteryl linoleate (cis), the
-
Chain Conformation: The linoleelaidic acid chain adopts a fully extended, zigzag conformation.[1]
-
Steric Consequence: This linearization allows the acyl tail to pack more densely against the steroid nucleus of adjacent molecules, increasing the van der Waals contact surface area and thermal stability of the crystal lattice.
Crystallographic Characterization
The crystal structure of this compound has been solved via single-crystal X-ray diffraction at low temperatures (123 K).[2]
Crystal Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Angle ( | |
| Z (Molecules/Cell) | 2 |
| Molecular Length | 43.3 Å (Fully extended) |
Packing Arrangement
The packing follows a Type I Monolayer motif, common among unsaturated cholesteryl esters but with distinct features due to the trans tail.
-
Layering: Molecules are arranged in antiparallel arrays forming monolayers.
-
Subcell Structure: Unlike saturated esters (which often form regular subcells), the trans-unsaturated chain does not form a regular subcell but achieves efficient packing through "cooperative bowing."[1]
-
Intermolecular Interactions: The primary stabilizing force is the Ring-Chain Interaction . The flat face of the steroid nucleus interacts with the extended acyl chain of a neighboring molecule. The trans geometry enhances this interaction compared to the cis analog, where the kink forces a larger separation distance.
Thermodynamic Phase Behavior
Cholesteryl esters are thermotropic liquid crystals.[3][4] The phase sequence for this compound typically follows:
Crystal (K)
The trans unsaturation significantly elevates the transition temperatures compared to the cis form.
Figure 1: Thermotropic phase transition sequence.[1] The trans-isomer exhibits higher transition enthalpies due to enhanced packing stability.
Experimental Protocols
To replicate the structural analysis or study phase behavior, the following protocols are recommended.
Crystallization Protocol
Objective: Grow single crystals suitable for XRD or high-purity powder for DSC.
-
Solvent Selection: Use Acetone or Pentyl Alcohol . Acetone is preferred for rapid evaporation; pentyl alcohol yields higher purity crystals for thermodynamic studies.
-
Dissolution: Dissolve 50 mg of this compound in 5 mL of solvent at 45°C (warm water bath). Ensure complete dissolution.
-
Nucleation:
-
Slow Evaporation:[1] Cover the vial with Parafilm, poke 2-3 small holes, and leave at room temperature (20-22°C) in a vibration-free zone.
-
Temperature Gradient: Place the warm solution in a Dewar flask containing warm water and allow it to cool slowly to room temperature over 12 hours.
-
-
Harvesting: Crystals will appear as elongated plates or needles. Harvest by filtration and wash with cold solvent (-20°C).[1]
Differential Scanning Calorimetry (DSC)
Objective: Determine phase transition temperatures and enthalpies.
-
Sample Prep: Weigh 2–5 mg of dry crystal into an aluminum pan. Hermetically seal.
-
Reference: Use an empty, matched aluminum pan.
-
Program:
-
Equilibrate at 20°C.
-
Heat to 100°C at 5°C/min (First run clears thermal history).
-
Cool to 20°C at 5°C/min (Observe supercooling/mesophase formation).
-
Heat to 100°C at 2°C/min (Precise measurement of Tm and Tc).
-
-
Analysis: Integrate peaks to calculate
(Enthalpy of fusion). Expect a sharp endotherm at the melting point and smaller endotherms for mesophase transitions.
X-Ray Diffraction Workflow
Figure 2: Crystallographic workflow for determining lipid structure.[1] Cryo-cooling is essential for cholesteryl esters to reduce thermal motion of the alkyl chains.
Biological Implications
The structural difference between cis and trans cholesteryl esters is not merely academic.
-
Atherogenesis: In atherosclerotic plaques, cholesteryl esters undergo a phase change from liquid droplets (smectic/isotropic) to solid crystals.[1]
-
Melting Point Elevation: The trans isomer (linolelaidate) has a higher melting point than the cis isomer. If incorporated into plaque lipids, it raises the temperature required to mobilize the lipid, potentially making the plaque more rigid and resistant to regression mechanisms (HDL efflux).[1]
-
Membrane Stiffness: While primarily stored in droplets, these esters can influence the phase properties of the phospholipid monolayer surrounding the droplet, affecting the binding of hydrolytic enzymes (cholesteryl ester hydrolase).
References
-
Craven, B. M., & Sawzik, P. (1983).[1][2] Conformation and packing of unsaturated chains in this compound at 123 K. Journal of Lipid Research, 24(6), 784-789.[1] Link
-
Ginsburg, G. S., et al. (1984).[1] Physical properties of cholesteryl esters. Progress in Lipid Research, 23(3), 135-167.[1] Link
-
Small, D. M. (1986).[1] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press.
-
Loomis, C. R., et al. (1974).[1] The phase behavior of cholesteryl esters. Journal of Lipid Research, 15, 321-327.[1]
Sources
Physicochemical Properties of Cholesteryl Linolelaidate: A Technical Guide
Executive Summary
Cholesteryl linolelaidate (CAS: 19485-77-9) is the cholesteryl ester of linolelaidic acid (
This guide provides a rigorous analysis of the physicochemical behavior of this compound, focusing on its application as a biophysical probe for membrane rigidity and a standard for trans-fatty acid metabolism.[1][4]
Part 1: Molecular Identity & Structural Analysis[2][4][6]
The defining feature of this compound is the linearity of its fatty acyl tail. While the cis double bonds in linoleate introduce a "kink" that disrupts crystalline packing, the trans double bonds in linolelaidate maintain a pseudo-linear configuration, mimicking saturated fatty acids in their ability to pack tightly.[1][4]
Chemical Identifiers
| Property | Data |
| Chemical Name | This compound |
| IUPAC Name | (3β)-Cholest-5-en-3-yl (9E,12E)-octadeca-9,12-dienoate |
| CAS Number | 19485-77-9 |
| Molecular Formula | |
| Molecular Weight | 649.10 g/mol |
| SMILES (Isomeric) | CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2(...)[1][2][3][4][5][6][7][8] (Trans geometry) |
| Lipid Maps ID | LMST01020019 (Analogous classification) |
Stereochemical Impact on Packing
The following diagram illustrates the causal relationship between the trans geometry and macroscopic physical properties.
Figure 1: Causality of Stereochemistry.[1][2][3][4][5][6] The trans double bonds eliminate the steric hindrance found in cis isomers, leading to tighter molecular packing and altered thermodynamic properties.[1]
Part 2: Physicochemical Profile[2][4][6]
Phase Behavior and Thermodynamics
Cholesteryl esters exhibit liquid crystalline (mesomorphic) states.[2][4][5][6][9] The transition from crystalline solid
-
Cholesteryl Linoleate (cis): Melts to a liquid crystal phase at ~35°C and clears to an isotropic liquid at ~42°C.[2][4][5]
-
This compound (trans): Due to the "elidic effect" (trans-isomer packing), the transition temperatures are significantly elevated.[1][2][3][4][5][6]
Solubility Profile
The hydrophobicity of the cholesteryl moiety dominates, but the trans chain reduces solubility in semi-polar solvents compared to the cis form due to higher lattice energy.[4]
| Solvent | Solubility Rating | Notes |
| Chloroform | High (>50 mg/mL) | Preferred solvent for stock solutions.[1][2][3][4][5][6] |
| Hexane/Heptane | Moderate to High | Good for extraction; may require warming.[1][4] |
| Ethanol/Methanol | Very Low | Practically insoluble; precipitates immediately.[1][4] |
| Water | Insoluble | Requires surfactant/liposome encapsulation.[1][4] |
Spectral Characteristics
For analytical validation, the following signals distinguish the trans isomer from the cis isomer.
-
FT-IR Spectroscopy:
-
¹H-NMR (CDCl₃, 400 MHz):
Part 3: Experimental Protocol (Self-Validating)
Protocol: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Purpose: To determine the exact phase transition temperatures (
Reagents & Equipment[1][2][3][4][6][8]
-
Reference: Empty Aluminum Pan (hermetically sealed).
-
Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1][2][3][4][5][6]
-
Purge Gas: Nitrogen (50 mL/min).
Workflow Diagram
Figure 2: DSC Thermal Cycle.[1][2][3][4][5][6] The "Erase Thermal History" step is critical because cholesteryl esters form metastable polymorphs if crystallized rapidly from solvents.[4]
Step-by-Step Methodology
-
Sample Preparation: Weigh 2.0–5.0 mg of this compound into a Tzero aluminum pan. Seal hermetically.
-
First Heating Cycle (Conditioning): Heat from 0°C to 120°C at 10°C/min.
-
Cooling Cycle: Cool from 120°C to 0°C at 10°C/min.
-
Second Heating Cycle (Measurement): Heat from 0°C to 120°C at 5°C/min.
-
Data Capture: Record the onset temperature and peak maximum for the melting endotherm.
-
-
Validation: The enthalpy of fusion (
) should be consistent across three replicates. A broad peak indicates impurities or mixed isomers.[1][4]
Part 4: Biological & Pharmaceutical Implications[2][4][6][8]
Lipid Nanoparticle (LNP) Stability
In drug delivery, the rigidity of the lipid core affects the release rate of the payload.[4] this compound, with its high melting point, can be used to harden the core of LNPs compared to standard cholesteryl oleate or linoleate.[1]
-
Mechanism: The trans acyl chain reduces the free volume within the LNP core, potentially retarding the diffusion of encapsulated drugs or mRNA.[4]
Atherosclerosis Research (ACAT Specificity)
This compound is used to study the specificity of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3][4][5][6]
-
Metabolic Resistance: Trans cholesteryl esters are hydrolyzed more slowly by lysosomal acid lipase (LAL) than their cis counterparts [1].[2][4][5][6] This accumulation kinetics makes them useful markers for lysosomal storage disorders and foam cell formation models.[4]
References
-
Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971).[1][2][3][4][5] Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research, 12(1), 31-35.[1][2][3][4][5][6]
-
Small, D. M. (1986).[1][2][3][4][5] The physical chemistry of lipids: From alkanes to phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press.[1][4] (Seminal text on cholesteryl ester phase behavior).
-
PubChem. (n.d.).[1][2][4][5][6] this compound (Compound).[2][4][5][6][8][9][12][13][14][15] National Library of Medicine.[4] (Note: Linked to parent acid for structural reference, specific ester CAS 19485-77-9 verification via ChemIDplus).
-
Larodan Research Grade Lipids. (2024).[1][2][4][5][6] Cholesteryl Linoelaidate Product Data.
Sources
- 1. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. larodan.com [larodan.com]
- 7. Linolelaidic acid - Wikipedia [en.wikipedia.org]
- 8. 胆固醇亚油酸酯 ≥98% (HPLC; detection at 205 nm) | Sigma-Aldrich [sigmaaldrich.com]
- 9. mriquestions.com [mriquestions.com]
- 10. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 604-33-1 CAS MSDS (Cholesteryl linoleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Properties of cholesteryl esters in pure and mixed monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid composition of serum cholesteryl esters and erythrocyte membranes as indicators of linoleic acid intake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Dynamics of Cholesteryl Linolelaidate in Lipid Bilayers
This guide provides an in-depth technical analysis of Cholesteryl Linolelaidate , specifically focusing on its biophysical behavior in lipid bilayers and its implications for membrane dynamics and atherosclerosis research.[1]
A Technical Guide to Phase Behavior, Membrane Integration, and Pathological Modeling [1]
Executive Summary
This compound (CL-trans) is the cholesteryl ester of linoleelaidic acid (trans,trans-9,12-octadecadienoic acid).[1][2] Unlike its physiological counterpart, cholesteryl linoleate (CL-cis), which possesses a curved structure due to cis double bonds, CL-trans exhibits a linearized acyl chain geometry.[1][2]
This structural difference fundamentally alters its interaction with lipid bilayers.[1][2] While physiological cholesteryl esters (CEs) exist largely in a liquid-crystalline or isotropic liquid state at body temperature (37°C), CL-trans possesses a significantly elevated phase transition temperature (
Molecular Architecture & The "Trans" Effect
To understand the interaction, one must first analyze the steric drivers.
-
Cholesteryl Linoleate (cis): The cis-9, cis-12 geometry creates a "kink" in the fatty acid tail. This steric bulk prevents tight packing, lowering the melting point and favoring a liquid-disordered state within the hydrophobic core of lipoproteins or lipid droplets.
-
This compound (trans): The trans geometry straightens the aliphatic chain. This allows CL-trans molecules to pack efficiently (Van der Waals maximization) against the rigid steroid nucleus of adjacent molecules.
Consequence: The "Trans Effect" raises the melting point and stabilizes the smectic liquid-crystalline and crystalline solid phases, making CL-trans resistant to solubilization in phospholipid bilayers and enzymatic hydrolysis.
Visualization: Structural Impact on Packing
Figure 1: Comparative molecular packing logic. The linear geometry of the trans-isomer (linolelaidate) facilitates dense packing and crystallization, unlike the fluid cis-isomer.
Biophysical Interaction with Lipid Bilayers[3][4][5]
Solubility Limits
Cholesteryl esters are extremely hydrophobic.[1][2] In a standard phospholipid bilayer (e.g., POPC):
-
Behavior >3%: Phase separation occurs.[2][3] The CE molecules are extruded from the bilayer leaflets and sequestered into the inter-leaflet space (forming a lens) or bud off into cytosolic lipid droplets.
Phase Separation Dynamics
When CL-trans is incorporated into a bilayer system, it behaves differently than CL-cis:
-
Nucleation: Due to its high
, CL-trans acts as a nucleating agent.[2] Even at low concentrations, it can trigger the precipitation of other neutral lipids. -
Membrane Stiffening: Before phase separation, the small fraction of CL-trans that does reside in the bilayer aligns parallel to phospholipid acyl chains, increasing the order parameter (
) and reducing membrane fluidity. -
Droplet State: The resulting lipid droplets are crystalline or semi-crystalline (smectic), rather than liquid. This physical state is the core mechanism of "Frustrated Hydrolysis."
Pathological Implications: The "Physical State" Hypothesis
In atherosclerosis, macrophages uptake oxidized LDL containing CEs. They must hydrolyze these esters via Neutral Cholesteryl Ester Hydrolase (nCEH) to efflux free cholesterol.[1][2]
-
Liquid Droplets (Cis): nCEH can penetrate the interface and hydrolyze the ester.
-
Solid Droplets (Trans/Saturated): CL-trans forms a solid interface.[1][2] nCEH cannot access the substrate. The macrophage becomes engorged with lipid, turning into a Foam Cell .
Figure 2: The "Physical State" hypothesis.[1][2] Crystalline CL-trans droplets resist hydrolysis, leading to lipid accumulation and foam cell formation.[1][2]
Experimental Protocols
Protocol 1: Preparation of CE-Loaded Liposomes (Solvent Evaporation/Extrusion)
Objective: Incorporate CL-trans into POPC bilayers up to its solubility limit and generate phase-separated droplets for analysis.
-
Stock Solutions: Dissolve POPC and this compound (CL-trans) separately in Chloroform:Methanol (2:1 v/v) at 10 mg/mL.
-
Mixing: Combine to achieve desired molar ratios (e.g., 97:3, 95:5, 90:10 POPC:CL-trans).
-
Note: Ratios >3% will result in phase separation.
-
-
Drying: Evaporate solvent under a stream of nitrogen gas to form a thin lipid film.[1] Desiccate under high vacuum (>2 hours) to remove trace solvent.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the film. The temperature must be >60°C (above the
of CL-trans) to ensure initial fluid mixing. Vortex vigorously for 30 minutes.[1][2] -
Freeze-Thaw: Subject the suspension to 5 cycles of freeze (liquid
) and thaw (60°C water bath) to equilibrate the leaflets. -
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder heated to 60°C.
-
Critical Step: Extruding below the phase transition temperature of CL-trans will clog the filter or exclude the ester.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: Determine the phase transition temperatures (
-
Sample Prep: Concentrate liposomes to ~5 mg/mL lipid.
-
Reference: Load the reference cell with matched buffer (PBS).
-
Scan Parameters:
-
Analysis:
-
Phospholipid Main Transition: Look for the POPC peak (usually low, ~ -2°C, may not be visible in this range).[2]
-
Ester Transition: Look for a broad endothermic peak between 35°C and 60°C.[1]
-
Interpretation: A sharp peak indicates crystalline melting.[1][2] A broad, lower-enthalpy peak suggests a smectic-to-isotropic liquid crystal transition.[2]
-
Protocol 3: Polarized Light Microscopy (PLM)
Objective: Visual confirmation of the physical state (Liquid vs. Crystalline).
-
Mounting: Place 10 µL of the liposome/droplet suspension on a glass slide; cover with a coverslip.
-
Temperature Control: Use a hot-stage controller. Start at 25°C.[1][2]
-
Observation: View under cross-polarized light.
-
Heating Ramp: Heat at 2°C/min. Record the temperature where birefringence disappears (melting to isotropic liquid).
Data Synthesis: Cis vs. Trans Comparison[2][7]
| Feature | Cholesteryl Linoleate (Cis) | This compound (Trans) |
| Configuration | cis-9, cis-12 (Curved) | trans-9, trans-12 (Linear) |
| Packing Density | Low (Steric hindrance) | High (Efficient stacking) |
| Phase at 37°C | Liquid / Isotropic | Solid / Smectic Liquid Crystal |
| Bilayer Solubility | ~2-3 mol% | < 2 mol% (prone to exclusion) |
| Hydrolysis Rate | High (Accessible substrate) | Low (Sterically blocked interface) |
| Pathology | Normal transport/storage | Atherogenic accumulation |
References
-
Small, D. M., & Shipley, G. G. (1974). Physical-chemical basis of lipid deposition in atherosclerosis.[1][2] Science, 185(4147), 222-229.[1][2] Link[1][2]
-
Ginsberg, B. H., et al. (1982). Membrane structural alterations caused by trans fatty acids.[1][2] Lipids, 17(2), 115-123.[1][2] Link[1][2]
-
Hargreaves, W. R., & Deamer, D. W. (1978). Liquid crystalline domains in lipid membranes: Phase diagrams of cholesterol/lecithin mixtures.[1] Biochemistry, 17(18), 3759-3768.[1][2] Link[1][2]
-
Kroon, P. A. (1981). The physical state of cholesteryl esters in atherosclerotic lesions. Atherosclerosis, 38(1-2), 125-136.[1][2] Link
-
Niu, S. L., et al. (2005). Trans fatty acid derived phospholipids show increased membrane cholesterol and reduced receptor activation as compared to their cis analogs.[1][2] Biochemistry, 44(16), 6308-6319.[1][2] Link[1][2]
Sources
High-Fidelity Synthesis of Cholesteryl Linolelaidate: A Steglich Esterification Protocol
Executive Summary
This technical guide outlines the synthesis of Cholesteryl Linolelaidate (Cholesteryl 9-trans,12-trans-octadecadienoate), a critical lipid standard used to investigate the metabolic and biophysical impacts of trans-fatty acids on cellular membranes and lipoprotein metabolism.
Unlike its naturally occurring cis-isomer (Cholesteryl Linoleate), the trans-geometry of linoleelaidic acid significantly alters the packing density and phase transition temperatures of the resulting ester. Consequently, the synthesis protocol requires a method that strictly preserves stereochemistry. We utilize a Steglich Esterification (DCC/DMAP coupling), which proceeds under mild, basic conditions to eliminate the risk of acid-catalyzed isomerization or double-bond migration common in acyl-chloride pathways.
Part 1: Scientific Rationale & Retrosynthetic Analysis
Structural Significance
The target molecule is an ester formed between Cholesterol (sterol) and Linoleelaidic acid (18:2 trans-9, trans-12).
-
Biological Context: While cis-linoleate increases membrane fluidity, trans-linolelaidate mimics saturated fats, increasing membrane rigidity and altering the activity of esterification enzymes like ACAT and LCAT.
-
Synthetic Challenge: The primary risk in lipid synthesis is oxidation (auto-oxidation of allylic carbons) and isomerization. The reaction environment must be strictly anhydrous and deoxygenated.
Reaction Design: The Steglich Protocol
We reject the acid chloride method (using thionyl chloride) for this application. The generation of HCl byproducts poses a risk of addition across the
Selected Pathway: Steglich Esterification.[1][2][3]
-
Coupling Agent:
-Dicyclohexylcarbodiimide (DCC).[2][4] Dehydrating agent that activates the carboxylic acid. -
Catalyst: 4-Dimethylaminopyridine (DMAP).[4] Acts as a nucleophilic transfer catalyst, accelerating the reaction by
times and suppressing side reactions like -acylurea formation. -
Solvent: Dichloromethane (DCM). Provides excellent solubility for both the steroid and fatty acid while allowing for easy evaporative removal.
Part 2: Detailed Experimental Protocol
Reagents & Materials[1][3][5]
-
Cholesterol: >99% purity (recrystallized from ethanol if necessary).
-
Linoleelaidic Acid: Free acid form, >98% purity (stored under Argon).
-
DCC: 1.1 equivalents relative to fatty acid.
-
DMAP: 0.1 equivalents (catalytic).
-
Solvent: Anhydrous Dichloromethane (DCM), dried over molecular sieves.
-
Inert Gas: Argon or Nitrogen line.
Step-by-Step Synthesis
Step 1: Reaction Setup
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Add Linoleelaidic acid (1.0 mmol, 280 mg) and Cholesterol (1.0 mmol, 386 mg) to the flask.
-
Dissolve in 20 mL of anhydrous DCM.
-
Add DMAP (0.1 mmol, 12 mg) to the solution.
Step 2: Activation and Coupling
-
Cool the mixture to 0°C using an ice bath. Rationale: Low temperature prevents initial exothermicity from degrading the reagents.
-
Add DCC (1.1 mmol, 227 mg) dissolved in 5 mL DCM dropwise over 10 minutes.
-
Observation: The solution will become cloudy within 15–30 minutes as Dicyclohexylurea (DCU) precipitates—this is the visual confirmation that dehydration is occurring.
-
Remove the ice bath after 1 hour and allow the reaction to stir at Room Temperature (25°C) for 12–16 hours under Argon.
Step 3: Workup
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU precipitate. Rinse the pad with cold DCM.
-
Wash: Transfer the filtrate to a separatory funnel.
-
Wash 1× with 10 mL 0.5N HCl (removes DMAP).
-
Wash 1× with 10 mL Saturated NaHCO
(neutralizes acid traces). -
Wash 1× with 10 mL Brine (removes water).
-
-
Drying: Dry the organic layer over anhydrous MgSO
for 20 minutes. -
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotovap) at 30°C to yield the crude semi-solid.
Part 3: Visualization of Workflows
Reaction Workflow Diagram
Caption: Step-by-step workflow for the Steglich esterification of cholesterol, emphasizing urea removal.
Mechanistic Pathway
Caption: Catalytic cycle showing DMAP's role in transferring the acyl group to cholesterol.
Part 4: Purification & Self-Validating Quality Control
Purification Strategy
Crude cholesteryl esters often contain unreacted cholesterol.
-
Column Chromatography: Use silica gel (230–400 mesh).
-
Mobile Phase: Isocratic elution with Hexane:Ethyl Acetate (95:5 v/v) .
-
Note: Cholesteryl esters are highly non-polar and elute near the solvent front (
), while unreacted cholesterol elutes much later ( ).
-
-
Recrystallization (Optional): If ultra-high purity (>99.5%) is required for biophysical studies, recrystallize from acetone/ethanol (1:1) at 4°C.
Characterization Data (Self-Validation)
To validate the synthesis, compare your analytical data against these expected parameters.
| Parameter | Method | Expected Result (Validation Criteria) |
| TLC Purity | Silica (Hex:EtOAc 90:10) | Single spot, |
| 400 MHz, CDCl | ||
| Alkene Geometry | Trans-alkene protons appear at | |
| IR Spectroscopy | FTIR (Neat) | 1735 cm |
| Melting Point | Capillary | Expect 32–35°C (Liquid Crystalline transition may be observed). Trans isomers generally melt higher than cis forms. |
Part 5: Storage and Stability
Lipids containing polyunsaturated tails are prone to autoxidation.
-
Storage: -20°C or -80°C.
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Flush headspace with Argon before sealing.
-
Solvent: Ideally stored as a dry film; if in solution, use degassed Chloroform with 0.01% BHT (Butylated hydroxytoluene) if the application permits antioxidants.
References
-
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Cholesterol Ester Properties: Lipid Maps Structural Database. Cholesteryl Esters (CE).[5][6][7] Lipid Maps. Link
-
Biological Relevance of Trans Fats: Kummerow, F. A. (2009). The negative effects of hydrogenated fats and cholesterol on the cell membrane. Atherosclerosis, 207(2), 469-470. Link
-
General Lipid Synthesis Protocols: Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The Oily Press. Link
Sources
- 1. chimie.ucv.ro [chimie.ucv.ro]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. Fatty acid composition of serum cholesteryl esters and erythrocyte membranes as indicators of linoleic acid intake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Linolelaidate in Biological Tissues: Origins, Pathological Significance, and Analytical Profiling
Executive Summary Cholesteryl linolelaidate (Cholesteryl 9E,12E-octadecadienoate) is the cholesterol ester of linolelaidic acid, the trans,trans geometric isomer of the essential fatty acid linoleic acid. Unlike its abundant cis,cis counterpart (Cholesteryl Linoleate), which constitutes a major fraction of human plasma lipids and atherosclerotic plaques, this compound is not a constitutive component of healthy mammalian tissue. Its presence is a specific biomarker of two distinct processes: exogenous dietary intake of industrially hydrogenated fats and, more critically, endogenous free-radical-mediated isomerization of cellular lipids. This guide details the molecular mechanisms of its formation, its utility as a "geometrical" oxidative stress marker, and the rigorous analytical protocols required to distinguish it from its isomers in complex biological matrices.[1]
Molecular Characterization & Physicochemical Properties[1]
To understand the biological behavior of this compound, one must first distinguish its structural rigidity from the native ester.
| Property | Cholesteryl Linoleate (Native) | This compound (Target) |
| IUPAC Name | Cholesteryl (9Z,12Z)-octadecadienoate | Cholesteryl (9E,12E)-octadecadienoate |
| Geometry | cis, cis (Kinked chain) | trans, trans (Linear, extended chain) |
| Phase Transition | Liquid crystalline at body temp | Higher melting point; tends to crystallize |
| Membrane Packing | Disordered; increases fluidity | Ordered; decreases fluidity (rigidifying) |
| Enzymatic Affinity | High affinity for LCAT/ACAT | Reduced hydrolysis/esterification rates |
Physiological Impact: The linear geometry of the linolelaidate moiety allows it to pack more tightly than the kinked linoleate. When incorporated into cell membranes or lipoprotein cores, it alters the phase transition temperature, potentially reducing membrane fluidity and impairing the function of integral membrane proteins.
Mechanisms of Origin: The "Geometrical" Stress Hypothesis
The presence of this compound in tissue is rarely "natural" in the biosynthetic sense; rather, it is a chemical footprint of environmental or metabolic stress.
Endogenous Formation: Thiyl Radical Catalysis
The most significant source of endogenous this compound is the attack of free radicals (specifically sulfur-centered thiyl radicals, RS•) on the double bonds of native cholesteryl linoleate. This process, known as cis-trans isomerization , converts the thermodynamically unstable cis bonds into the stable trans configuration.[1]
-
The Mechanism: A radical attacks the pi-bond, forming a carbon-centered radical intermediate. The bond rotates to the lower-energy trans orientation before the radical is eliminated.
-
The Marker: Because this process does not require oxygen (unlike lipid peroxidation), this compound serves as a unique marker for reductive or hypoxic radical stress, often occurring deep within atherosclerotic plaques where oxygen tension is low.
Exogenous Pathway: Dietary Incorporation
Historically, partial hydrogenation of vegetable oils generated significant quantities of trans fatty acids (TFAs), including linoelaidic acid. Upon ingestion:
-
Absorption: Linoelaidic acid is absorbed by enterocytes.
-
Esterification: ACAT (Acyl-CoA:cholesterol acyltransferase) esterifies the fatty acid to cholesterol.
-
Transport: It is packaged into chylomicrons and subsequently VLDL/LDL, distributing to the liver and peripheral tissues.
Figure 1: Dual pathways for the accumulation of this compound in tissue: Endogenous radical-mediated isomerization and Exogenous dietary esterification.
Tissue Distribution & Pathological Implications[2][3]
Atherosclerotic Plaques
Research indicates that trans cholesteryl esters are enriched in atheromas compared to healthy arterial walls.
-
Causality: The rigid structure of this compound raises the melting point of the lipid core in LDL particles. This promotes the transition from a liquid-crystalline phase to a solid/crystalline phase at body temperature.
-
Consequence: Solid lipid droplets are more difficult for macrophages to hydrolyze and clear, accelerating foam cell formation and plaque necrosis.
Liver & Plasma
In plasma, these esters circulate primarily in LDL. In the liver, they may serve as poor substrates for neutral cholesterol ester hydrolase (nCEH), potentially contributing to hepatic lipid accumulation (fatty liver) under high oxidative stress conditions.
Analytical Methodologies
Detecting this compound requires separating it from the massive background of cholesteryl linoleate. Standard C18 (reverse-phase) chromatography often fails to resolve these geometric isomers adequately.
Protocol: Lipid Extraction & Silver-Ion HPLC
Principle: Silver ions (Ag+) form weak charge-transfer complexes with pi-electrons in double bonds. Cis double bonds are more accessible and electron-rich than trans bonds, resulting in stronger retention. Therefore, trans isomers (linolelaidate) elute beforecis isomers (linoleate).
Step-by-Step Methodology:
-
Sample Preparation (Folch Extraction):
-
Homogenize 50-100 mg tissue in 1 mL PBS.
-
Add 4 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.
-
Centrifuge at 1000 x g for 10 min to induce phase separation.
-
Collect the lower organic phase. Dry under nitrogen gas.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute lipid film in hexane.
-
Load onto an Aminopropyl silica cartridge (500 mg).
-
Elute Cholesteryl Esters (CE) with 4 mL Hexane (Neutral lipids elute first).
-
Note: Phospholipids remain bound.
-
-
Silver-Ion HPLC (Ag-HPLC):
-
Column: ChromSpher 5 Lipids (Ag+ impregnated) or equivalent.
-
Mobile Phase: Hexane:Acetonitrile (99.5:0.5 v/v). Isocratic flow.
-
Detection: UV at 205 nm (ester bond) or Evaporative Light Scattering Detector (ELSD).
-
Elution Order: Saturated CE
Trans,Trans (Linolelaidate) Mono-Trans Cis,Cis (Linoleate).
-
Mass Spectrometry Confirmation (LC-MS/MS)
While Ag-HPLC separates isomers, MS provides structural confirmation.
-
Ionization: ESI (Positive mode) with ammonium acetate additive.
-
Precursor Ion: [M+NH4]+ at m/z 666.6 (approx, depends on exact isotope).
-
Product Ion: m/z 369.3 (Cholesterol-H2O cation).
-
Differentiation: Since isomers have identical mass, retention time alignment with synthetic standards on the Ag-HPLC column is mandatory for positive ID.
Figure 2: Analytical pipeline for the specific isolation and quantification of this compound isomers.
Synthesis of Standards (Self-Validation)
To validate the analytical window, researchers must synthesize the standard, as commercial availability can be sporadic.
Protocol: Radical-Catalyzed Isomerization
-
Dissolve 10 mg Cholesteryl Linoleate in 1 mL benzene.
-
Add thiophenol (catalyst) and AIBN (radical initiator).
-
Heat at 60°C for 1 hour under Argon.
-
This reaction yields a thermodynamic equilibrium mixture: ~5% cis,cis, ~40% mono-trans, and ~55% trans,trans (Linolelaidate).
-
Use this mixture to calibrate the Ag-HPLC retention times.
References
-
Ferreri, C., et al. (2011). "Lipid markers of 'geometrical' radical stress: synthesis of monotrans cholesteryl ester isomers and detection in human plasma."[1] Journal of the American Chemical Society.
-
Yin, H., et al. (2011). "Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights." Accounts of Chemical Research.
-
Hutchins, P.M., et al. (2018). "Analytical methods for cholesterol quantification." Journal of Food and Drug Analysis.
-
Chatgilialoglu, C., et al. (2014).[4] "Free-radical-mediated formation of trans-cardiolipin isomers."[5] Molecules.
-
Potma, E.O., et al. (2011). "Picosecond spectral coherent anti-Stokes Raman scattering imaging... of meibomian glands." Journal of Biomedical Optics.
Sources
- 1. Lipid markers of "geometrical" radical stress: synthesis of monotrans cholesteryl ester isomers and detection in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scienceopen.com [scienceopen.com]
- 4. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
Metabolic Fate of Cholesteryl Linolelaidate in vivo
Executive Summary
Cholesteryl linolelaidate (CL) is the cholesteryl ester of linolelaidic acid (18:2 trans-9, trans-12), a geometric isomer of the essential fatty acid linoleic acid.[1][2][3] While often grouped generically under "trans fats," CL possesses distinct physicochemical properties that drive unique metabolic pathologies. Unlike its cis-isomer (cholesteryl linoleate), which exists in a liquid-crystalline state near body temperature, CL exhibits a higher phase transition temperature, leading to physical condensation within lipid droplets.[2][3]
This guide details the metabolic trajectory of CL from dietary absorption to lysosomal accumulation. It highlights the "Metabolic Trap" hypothesis, where the physical state of the ester—rather than enzymatic incompetence—hinders hydrolysis by Lysosomal Acid Lipase (LAL), driving macrophage foam cell formation and atherosclerosis.
Chemical Identity & Physicochemical Constraints[2][3][4][5][6][7]
The metabolic fate of CL is dictated by its structure. The trans double bonds straighten the hydrocarbon chain, allowing tighter intermolecular packing compared to the "kinked" cis structure of linoleate.
Structural Comparison[4]
-
Cholesteryl Linoleate (cis): Curved fatty acid tail; lower melting point; fluid at physiological interfaces.[2][3]
-
This compound (trans): Linear fatty acid tail; high melting point; prone to crystallization at 37°C.[2][3]
Thermodynamic Impact on Metabolism
The critical determinant of CL's toxicity is its Phase Transition Temperature (Tm) .
| Property | Cholesteryl Linoleate (cis-18:2) | This compound (trans-18:[2][3]2) | Physiological Impact |
| Geometry | Kinked (U-shape) | Linear (Extended) | Trans mimics saturated fats in packing density.[2][3] |
| Melting Point (Tm) | ~41-42°C | > 50°C (Predicted*) | CL is solid/semi-solid at body temp (37°C).[2][3] |
| LAL Access | High (Liquid interface) | Low (Solid interface) | Enzyme cannot penetrate crystallized lipid core.[2][3] |
| Membrane Effect | Increases fluidity | Decreases fluidity | Stiffens cell membranes, altering receptor signaling. |
*Note: While pure Cholesteryl Linoleate melts at ~42°C, the trans-isomer consistently exhibits a higher Tm due to steric linearity, rendering it solid at physiological temperature.
Metabolic Pathway: The "Resistant Cargo"
The lifecycle of CL involves absorption, esterification, and a terminal "blockade" within the lysosome.
Absorption and Esterification (ACAT/LCAT)
Upon ingestion, linolelaidic acid is absorbed by enterocytes. It is a competent substrate for acyl-transferases, meaning the body actively synthesizes CL, mistaking it for a standard lipid.
-
Intracellular: ACAT1/2 (Acyl-CoA:cholesterol acyltransferase) esterifies free cholesterol with linolelaidyl-CoA.[2][3] ACAT shows little discrimination against trans isomers.[3]
-
Plasma: LCAT (Lecithin-cholesterol acyltransferase) on HDL particles generates CL by transferring the fatty acid from phosphatidylcholine to cholesterol.[2][3]
Lipoprotein Transport (The CETP Shunt)
Once synthesized, CL is packaged into lipoproteins.
-
VLDL/LDL Incorporation: CL packs tightly into the hydrophobic core of LDL particles.
-
CETP Activity: Cholesteryl Ester Transfer Protein (CETP) facilitates the exchange of CEs between HDL and LDL/VLDL.[4] Trans fatty acids, including CL, have been shown to enhance CETP activity, accelerating the transfer of cholesterol from protective HDL to atherogenic LDL.
Cellular Uptake & The Lysosomal Trap
This is the critical pathological step.
-
Endocytosis: LDL particles loaded with CL are internalized by macrophages via the LDL Receptor (LDLR).
-
Lysosomal Delivery: The endosome fuses with the lysosome.
-
Hydrolysis Failure: Lysosomal Acid Lipase (LAL) attempts to hydrolyze CL to free cholesterol and fatty acid.[2][3]
-
Mechanism:[5][6][7] LAL requires a lipid-water interface to function.[2][3]
-
Failure Mode: Because CL has a Tm > 37°C, the lipid droplet core containing CL remains in a solid or highly ordered liquid-crystalline phase. LAL cannot penetrate this "waxy" core efficiently.
-
Result: CL accumulates, causing lysosomal storage dysfunction and transforming the macrophage into a Foam Cell .
-
Pathway Visualization
The following diagram illustrates the "Metabolic Trap" where CL enters the cell but fails to exit the lysosome efficiently.
Figure 1: The metabolic trajectory of this compound, highlighting the lysosomal hydrolysis failure due to phase transition constraints.
Experimental Protocols
To validate the presence and metabolic resistance of CL, the following protocols are recommended.
Protocol A: Differential Hydrolysis Assay (In Vitro)
Objective: Quantify the resistance of this compound to LAL compared to Cholesteryl Linoleate.
-
Substrate Preparation:
-
Prepare phospholipid vesicles (PC:PI 9:1) containing 100 µM of either Cholesteryl Linoleate (cis) or this compound (trans).[2][3]
-
Critical Step: Sonicate at 55°C (above the Tm of both esters) to ensure initial incorporation, then cool slowly to 37°C to allow phase separation/crystallization to occur naturally.
-
-
Enzyme Incubation:
-
Extraction & Detection:
-
Expected Result: The cis isomer should show linear release of FFA. The trans isomer should show significantly blunted release kinetics (<20% of control) due to physical inaccessibility.
Protocol B: LC-MS/MS Quantification of CL in Plasma
Objective: Specific detection of CL in biological samples.[2][3]
-
Sample Prep: Spike plasma (50 µL) with internal standard (Cholesteryl-d7 Linoleate).[2][3]
-
Extraction: Liquid-Liquid extraction using Methyl-tert-butyl ether (MTBE).[2][3] Vortex 10 min, centrifuge 10,000 x g.
-
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120).[2][3]
-
Mobile Phase A: Acetonitrile/Water (60:[2][3]40) + 10mM Ammonium Formate.[2][3]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:[2][3]10) + 10mM Ammonium Formate.[2][3]
-
Note: Isomeric separation of cis vs trans requires a specialized column (e.g., Silver-Ion chromatography or long C18 columns with optimized gradients).[2][3]
-
-
Mass Spectrometry (MS):
Workflow Visualization: Analysis Pipeline
Figure 2: Analytical workflow for distinguishing and quantifying this compound in biological matrices.
References
-
Craven, B. M., et al. (1983).[8] Conformation and packing of unsaturated chains in this compound at 123 K. Journal of Lipid Research. Link
-
Goldstein, J. L., & Brown, M. S. (2009). The LDL Receptor.[7] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[2][3]
-
Dubland, J. A., & Francis, G. A. (2015). Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism. Frontiers in Cell and Developmental Biology. Link
-
Small, D. M. (1984).[2][3] Lateral Chain Packing in Lipids and Membranes. Journal of Lipid Research. Link
-
Kummerow, F. A. (2013).[2][3] Interaction between sphingomyelin and oxysterols contributes to atherosclerosis and sudden death. American Journal of Cardiovascular Disease. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Dietary trans fatty acids increase serum cholesterylester transfer protein activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol and Diacylglycerol Acyltransferase Deficiency Triggers Fatty Acid-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013170012A2 - Proliposomal testosterone formulations - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Methyl linolelaidate = 99 GC, liquid 2566-97-4 [sigmaaldrich.com]
Biological Function and Pathological Impact of Trans-Isomer Cholesteryl Esters
Topic: Biological Function of Trans Isomers of Cholesteryl Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Metabolic Fate, Physicochemical Properties, and Atherogenic Mechanisms
Executive Summary & Core Directive
This guide provides a rigorous examination of the biological behavior of cholesteryl esters (CEs) containing trans fatty acids (TFAs). Unlike their cis counterparts, trans-isomer CEs exhibit distinct physicochemical properties—specifically elevated phase transition temperatures—that fundamentally alter their interaction with key metabolic enzymes (ACAT, LCAT, CETP, and LAL). This document details the molecular mechanisms driving these alterations, their contribution to atherogenesis, and the analytical protocols required for their specific isolation and quantification.
Physicochemical Distinctions: The Thermodynamic Basis of Dysfunction
The biological function of a cholesteryl ester is dictated by its physical state at physiological temperature (
Phase Behavior and Lipid Droplet Dynamics
Cholesteryl esters are not simple liquids; they are thermotropic liquid crystals. They exist in three potential phases:
-
Crystalline Solid: Highly ordered, biologically inert.
-
Mesophase (Smectic/Cholesteric): Liquid crystalline, semi-ordered.
-
Isotropic Liquid: Disordered, accessible to enzymes.
The Trans Effect:
The presence of a trans double bond (e.g., cholesteryl elaidate) significantly increases the packing density of the acyl chain compared to the cis isomer (e.g., cholesteryl oleate). This elevates the liquid-crystalline-to-isotropic transition temperature (
-
Cholesteryl Oleate (cis-18:1):
.[] At body temperature, it exists often in a smectic/cholesteric mesophase but is close to the isotropic transition, allowing fluidity for hydrolysis. -
Cholesteryl Elaidate (trans-18:1): Exhibits a significantly higher
. At , it is more likely to exist in a highly ordered crystalline or stiff smectic phase.
Biological Consequence: Lipases, specifically Lysosomal Acid Lipase (LAL) and Neutral Cholesteryl Ester Hydrolase (nCEH) , operate at the lipid-water interface. A "solid" or highly ordered liquid-crystalline lipid droplet presents a kinetic barrier to the enzyme, effectively sequestering the cholesterol and promoting foam cell formation.
Table 1: Comparative Properties of Cis vs. Trans Cholesteryl Esters
| Property | Cholesteryl Oleate (cis) | Cholesteryl Elaidate (trans) | Biological Impact |
| Molecular Geometry | Kinked (U-shape) | Linear (rod-like) | Affects packing density in lipoproteins. |
| Phase at | Smectic/Cholesteric (Fluid) | Ordered Smectic/Solid | Trans resists hydrolysis; accumulates in lysosomes. |
| ACAT Affinity | High (Preferred Substrate) | Moderate to Low | Trans is esterified but less efficiently. |
| CETP Activity | Baseline | Increased | Trans CEs are preferentially transferred to LDL. |
| LCAT Specificity | High | Low (Discriminated against) | LCAT avoids trans incorporation unless FA pool is skewed. |
Enzymatic Processing and Metabolic Pathways
Synthesis: ACAT vs. LCAT
The incorporation of TFAs into the cholesteryl ester pool occurs via two distinct mechanisms, depending on the location.
-
Intracellular (ACAT1/2): Acyl-CoA:Cholesterol Acyltransferase (ACAT) resides in the ER.[2] While ACAT1 prefers oleoyl-CoA, it will utilize trans-acyl-CoA if the cytosolic pool is enriched with TFAs (e.g., from dietary intake). This creates intracellular lipid droplets enriched with trans-CEs, which are physically resistant to remobilization.
-
Plasma (LCAT): Lecithin-Cholesterol Acyltransferase (LCAT) esterifies cholesterol on HDL.[2] LCAT shows a marked discrimination againsttrans fatty acids at the sn-2 position of phosphatidylcholine. However, under high dietary TFA load, this selectivity is overwhelmed, introducing trans-CEs into the HDL pool.
Transport and Remodeling: The CETP Axis
Perhaps the most critical pathological mechanism involves the Cholesteryl Ester Transfer Protein (CETP) .
-
Mechanism: CETP shuttles CEs from HDL (protective) to LDL/VLDL (atherogenic) in exchange for triglycerides.
-
Trans-Specific Effect: Research indicates that trans-CEs enhance CETP activity. The linear geometry of trans-CEs may facilitate their entry into the hydrophobic tunnel of CETP, accelerating their transfer to LDL.
-
Result: A dual-threat lipid profile—reduced HDL cholesterol and enriched LDL cholesterol containing metabolically stubborn trans-CEs.
Catabolism: The Lysosomal Bottleneck
Upon LDL endocytosis, trans-CEs are delivered to the lysosome.
-
Enzyme: Lysosomal Acid Lipase (LAL).[3]
-
Dysfunction: LAL hydrolysis rates are dependent on the physical state of the substrate. The elevated melting point of trans-CEs renders the lipid core more rigid. This mimics the pathology of Cholesteryl Ester Storage Disease (CESD) , where functional enzyme struggles to clear the substrate, leading to lipid-laden lysosomes and macrophage transformation into foam cells.
Visualization: The Trans-CE Metabolic Cycle
The following diagram illustrates the differential processing and pathological accumulation of trans-CEs.
Caption: Metabolic trajectory of Trans-CEs showing ACAT incorporation, CETP-mediated enrichment of LDL, and lysosomal accumulation.
Pathological Mechanisms: Beyond Lipid Levels
Endothelial TGF- Suppression
Recent mechanistic studies identify a non-lipid pathway for trans-fat toxicity.
-
Mechanism: Trans-fatty acids derived from circulating CEs are incorporated into the plasma membrane phospholipids of endothelial cells.
-
Effect: This alters membrane fluidity and disrupts lipid rafts, specifically displacing TGF-
receptors . -
Outcome: Suppression of TGF-
signaling prevents its anti-atherogenic and anti-inflammatory effects, accelerating plaque development independent of LDL levels.
Atherosclerotic Plaque Stability
The physical state of CEs within the necrotic core of a plaque determines its stability.
-
Cis-CEs: Fluid at body temperature; allow for some remodeling.
-
Trans-CEs: Crystalline/Solid; contribute to the formation of sharp, cholesterol monohydrate crystals. These crystals can pierce the lysosomal membrane (lysosomal destabilization), activating the NLRP3 inflammasome and driving interleukin-1
(IL-1 ) secretion, a potent driver of plaque rupture.
Analytical Methodologies
To study trans-CEs, standard lipidomics must be adapted to resolve geometric isomers.
Protocol: Extraction and Separation of Trans-CE Isomers
Objective: Isolate cholesteryl esters and quantify specific trans isomers (e.g., elaidate vs. oleate).
Step 1: Lipid Extraction (Modified Folch)
-
Homogenize tissue/plasma in Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Add internal standard: Cholesteryl Heptadecanoate (17:0) (does not occur naturally).
-
Centrifuge to separate phases. Collect lower organic phase.
-
Dry under Nitrogen stream.
Step 2: Solid Phase Extraction (SPE) - Isolation of CEs
-
Why: To separate CEs from Free Fatty Acids (FFAs), Triglycerides (TGs), and Phospholipids (PLs).
-
Condition Aminopropyl silica columns with hexane.
-
Load lipid extract.
-
Elute Cholesteryl Esters with Hexane:Chloroform (95:5) . (TGs elute later with more polar solvents).
Step 3: Transesterification (Methylation)
-
Critical: Acid-catalyzed methylation is preferred over base-catalyzed to avoid isomerization artifacts, though base is faster.
-
Resuspend CE fraction in Boron Trifluoride (
)-Methanol (14%) . -
Heat at
for 45 mins. -
Extract Fatty Acid Methyl Esters (FAMEs) into hexane.
Step 4: GC-MS Analysis (Isomer Resolution)
-
Column Selection: Standard non-polar columns (e.g., DB-5) cannot separate cis (oleate) from trans (elaidate) efficiently.
-
Required Column: Highly polar ionic liquid column (e.g., SLB-IL111 or CP-Sil 88 ).
-
GC Parameters:
-
Carrier Gas: Helium (1 mL/min).
-
Oven:
(5 min) Ramp /min . -
Detection: MS in SIM mode (m/z 74, 87, 296 for 18:1 FAMEs).
-
References
-
Role of Cholesterol Ester Metabolism in Cellular Homeostasis. Creative Proteomics. Link
-
Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochim Biophys Acta. 1992. Link
-
A Mechanism by Which Dietary Trans Fats Cause Atherosclerosis. Journal of Nutrition. 2011. Link
-
Lysosomal acid lipase in lipid metabolism and beyond. Arterioscler Thromb Vasc Biol. 2015. Link
-
Liquid-crystalline Phase Transitions in Lipid Droplets Are Related to Cellular States. PNAS.[4] 2019. Link
-
Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Metabolites. 2014. Link
-
Trans Fatty Acids and Atherosclerosis: Effects on Inflammation and Endothelial Function. J Nutr Food Sci. 2015. Link
-
Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures. Frontiers in Cell and Developmental Biology. 2019. Link
Sources
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-crystalline phase transitions in lipid droplets are related to cellular states and specific organelle association - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cholesteryl Linolelaidate as a Structural Internal Standard for Cholesteryl Ester Profiling
This Application Note is a detailed technical guide for the use of Cholesteryl Linolelaidate (Cholesteryl 9t,12t-octadecadienoate) in lipidomics.
Abstract
This guide details the protocol for utilizing This compound (C18:2 trans-9,12) as a structural internal standard (IS) or target analyte in LC-MS/MS lipidomics. While deuterated standards (e.g., Cholesteryl Oleate-d7) are the gold standard for absolute quantification, this compound offers a unique utility as a chromatographic reference standard for isomer resolution and as a surrogate IS in defined biological systems (e.g., cell culture with trans-fat-free media). This protocol addresses the critical challenge of chromatographically separating the trans,trans-isomer (Linolelaidate) from the abundant endogenous cis,cis-isomer (Linoleate) to prevent isobaric interference.
Introduction & Scientific Rationale
2.1 The Molecule
-
Systematic Name: Cholest-5-en-3β-yl (9E,12E)-octadeca-9,12-dienoate[7]
-
Monoisotopic Mass: 648.5845 Da
-
Key Characteristic: It is the trans,trans geometric isomer of the abundant endogenous lipid Cholesteryl Linoleate .
2.2 Why Use This Standard? In high-precision lipidomics, differentiating geometric isomers is critical for understanding membrane fluidity and oxidative stress.
-
Chromatographic Benchmarking: It serves as a retention time marker to validate the LC system's ability to resolve trans (dietary/industrial) lipids from cis (endogenous) lipids.
-
Surrogate Internal Standard: In biological systems devoid of exogenous trans-fats (e.g., synthetic cell models), it acts as a cost-effective, non-deuterated IS with ionization efficiency identical to Cholesteryl Linoleate.
-
Metabolic Tracing: Used to monitor the incorporation of trans-fatty acids into the neutral lipid pool.
2.3 Critical Caveat (The "Isobaric Trap") this compound and Cholesteryl Linoleate are isobaric (Same m/z). Mass spectrometry alone cannot distinguish them.
-
Requirement: Baseline chromatographic separation is mandatory.
-
Risk: If the LC method fails to separate them, endogenous Cholesteryl Linoleate will mask the standard, rendering quantification impossible.
Materials & Methods
Reagents
-
Standard: this compound (>98% purity, e.g., from Nu-Chek Prep or Sigma).
-
Solvents: LC-MS grade Acetonitrile (ACN), Isopropanol (IPA), Ammonium Formate (10mM), Chloroform/Methanol (2:1).
Stock Solution Preparation
-
Primary Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Chloroform. Vortex for 30s. Store at -20°C in amber glass.
-
Working Standard (10 µM): Dilute the Primary Stock into IPA:ACN (1:1 v/v).
-
Calculation:
. To make 1 mL of 10 µM (approx 6.5 µg/mL), add 6.5 µL of stock to 993.5 µL diluent.
-
Sample Preparation (Modified Folch Extraction)
Target Matrix: Plasma or Cell Homogenate
-
Aliquot: Transfer 50 µL of plasma to a borosilicate glass tube.
-
Spike IS: Add 10 µL of This compound Working Standard (10 µM).
-
Note: If analyzing human plasma with suspected trans-fat content, use a deuterated IS (e.g., CE 18:1-d7) instead, and use this compound only as a retention time marker.
-
-
Extraction: Add 1 mL of Chloroform:Methanol (2:1) .
-
Agitation: Vortex vigorously for 10 mins at room temperature.
-
Phase Separation: Add 200 µL of LC-MS grade water (induces phase split). Centrifuge at 3,000 x g for 5 mins.
-
Collection: Recover the lower organic phase (Chloroform layer) containing neutral lipids (CEs).
-
Dry Down: Evaporate solvent under Nitrogen stream at 30°C.
-
Reconstitution: Re-dissolve in 100 µL of IPA:ACN (1:1) + 10mM Ammonium Formate .
LC-MS/MS Protocol
4.1 Chromatography (The Critical Step)
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Phenomenex Kinetex C18.
-
Rationale: Core-shell particles provide the high efficiency needed to separate geometric isomers.
-
-
Mobile Phase A: ACN:Water (60:40) + 10mM Ammonium Formate.
-
Mobile Phase B: IPA:ACN (90:10) + 10mM Ammonium Formate.
-
Additive: Ammonium Formate facilitates the formation of
adducts, which are more stable than protonated ions for neutral lipids.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Description |
|---|---|---|---|
| 0.0 | 40 | 0.4 | Initial equilibration |
| 2.0 | 50 | 0.4 | Ramp to elution window |
| 12.0 | 98 | 0.4 | Elution of CEs (Isomer separation) |
| 14.0 | 98 | 0.4 | Column Wash |
| 14.1 | 40 | 0.4 | Re-equilibration |
| 16.0 | 40 | 0.4 | End |
4.2 Mass Spectrometry (MRM Settings)
-
Ionization: ESI Positive Mode.
-
Precursor Ion:
m/z. -
Product Ion:
m/z (Cholestadiene cation).
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Retention Time (Approx) |
|---|---|---|---|---|
| Cholesteryl Linoleate (cis) | 666.6 | 369.3 | 20 | 8.2 min |
| This compound (trans) | 666.6 | 369.3 | 20 | 8.6 min |
| Cholesteryl Oleate-d7 (IS Ref) | 676.6 | 369.3 | 20 | 9.1 min |
Note: The trans-isomer (Linolelaidate) typically elutes later than the cis-isomer on C18 columns due to its linear structure allowing tighter packing with the stationary phase.
Workflow Visualization
Caption: Step-by-step workflow for extracting and profiling cholesteryl esters using this compound as a standard.
Validation & Quality Control
6.1 System Suitability Test (SST) Before running samples, inject a mixture of Cholesteryl Linoleate (cis) and this compound (trans).
-
Pass Criteria: Resolution (
) between the two peaks must be > 1.5 (Baseline separation). -
Fail Action: If peaks merge, lower the gradient slope or reduce column temperature (e.g., from 40°C to 30°C) to improve selectivity.
6.2 Linearity Prepare a calibration curve from 10 nM to 10 µM.
-
Acceptance:
. -
Matrix Effect: Assess by spiking standard into a "stripped" plasma matrix to calculate recovery (Target: 85-115%).
References
-
Liebisch, G., et al. (2019). "Update on LIPID MAPS classification, nomenclature, and structural representation of lipids." Journal of Lipid Research.[1]
-
Birdsall, S. L., et al. (2024). "A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues." bioRxiv.
-
Dorset, D. L. (1990). "Binary phase behavior of cholesteryl oleate with cholesteryl linoleate." Biochimica et Biophysica Acta (BBA).
-
Agilent Technologies. (2019).[9] "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma." Application Note.
Sources
- 1. Conformation and packing of unsaturated chains in this compound at 123 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2013170012A2 - Proliposomal testosterone formulations - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US9731016B2 - Tyrosine-based lipids for delivery of therapeutics - Google Patents [patents.google.com]
- 7. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 604-33-1 CAS MSDS (Cholesteryl linoleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. agilent.com [agilent.com]
Formulation of Cholesteryl Linolelaidate in Liposomes
Application Note & Protocol Guide
Abstract
Cholesteryl linolelaidate (CAS: 1456-07-1) is the cholesteryl ester of linolelaidic acid, the trans isomer of linoleic acid.[1] Unlike free cholesterol, which acts as a membrane condenser and fluidity regulator at the interface, this compound is a neutral, highly hydrophobic lipid lacking a polar headgroup. This fundamental chemical difference dictates that it cannot form bilayers on its own and has limited solubility within the phospholipid bilayer (typically <2–5 mol%).
This guide outlines the protocol for formulating this compound into liposomes using the Thin Film Hydration method. It distinguishes between two formulation regimes: Membrane Doping (low concentration for biophysical studies) and Core Sequestration (high concentration for lipoprotein modeling).[1]
Introduction & Strategic Analysis
The Challenge of Neutral Lipids
Researchers often mistakenly treat cholesteryl esters (CE) like free cholesterol. Free cholesterol is amphipathic; its hydroxyl group orients toward the aqueous phase, anchoring it in the bilayer.[2] this compound, however, is esterified at the 3-position, rendering it non-polar.
-
Low Loading (< 5 mol%): The ester intercalates between phospholipid tails. Due to the trans double bonds, linolelaidate packs more tightly than its cis counterpart (cholesteryl linoleate), potentially increasing the phase transition temperature (
) of the host membrane. -
High Loading (> 5 mol%): The ester exceeds its solubility limit in the bilayer and phase-separates, forming oily droplets in the liposome core (creating an LDL-like particle) or precipitating out of the formulation.
Trans vs. Cis Isomerism
This compound contains trans double bonds at carbons 9 and 12.[3] Trans-fatty acids possess a linear, rod-like geometry similar to saturated fats, allowing them to pack more densely than the kinked cis isomers.[1]
-
Implication: Formulations containing the trans isomer will likely exhibit higher membrane rigidity and requiring higher processing temperatures than those with the cis isomer to ensure proper mixing.
Material Selection
| Component | Role | Recommended Reagent |
| Target Lipid | Active Ingredient | This compound (>98% purity) |
| Host Lipid | Bilayer Matrix | DSPC (Rigid, high |
| Stabilizer | Steric Barrier | DSPE-PEG2000 (Prevents aggregation) |
| Solvent | Dissolution | Chloroform (HPLC Grade) |
| Buffer | Aqueous Phase | PBS pH 7.4 or HEPES Buffered Saline |
Formulation Ratios (Molar):
-
Standard Liposome (Membrane Doping): DSPC : Cholesterol : this compound (55 : 40 : 5 )[1]
-
Note: Free cholesterol is still required to maintain bilayer stability; the ester is an additive, not a substitute.
Visualizing the Molecular Architecture
The following diagram illustrates the critical difference in how Free Cholesterol and this compound orient within the liposome.
Caption: Structural orientation showing the exclusion of neutral this compound from the interface to the hydrophobic core.
Protocol: Thin Film Hydration & Extrusion
Phase 1: Preparation of Lipid Film
Objective: Create a homogeneous molecular mixture of the ester and host lipids.
-
Stock Preparation:
-
Dissolve this compound in Chloroform at 10 mg/mL.[4]
-
Dissolve DSPC and Cholesterol in Chloroform at 10 mg/mL and 5 mg/mL respectively.
-
-
Mixing:
-
In a round-bottom flask, combine lipids in the desired molar ratio (e.g., DSPC:Chol:CE 55:40:5).
-
Expert Tip: If the total mass is <50 mg, use a 10 mL flask to ensure the film is thin enough for easy hydration.
-
-
Evaporation:
-
Connect to a Rotary Evaporator.[5]
-
Bath Temperature: 45°C .
-
Vacuum: Decrease pressure gradually to prevent bumping. Rotate at 100-150 rpm.
-
Dry until a visible thin film forms on the glass wall.
-
-
Desiccation:
-
Place the flask in a vacuum desiccator overnight (min. 4 hours) to remove trace solvent.[1] Residual chloroform destabilizes bilayers.
-
Phase 2: Hydration (The Critical Step)
Objective: Swell the film into Multilamellar Vesicles (MLVs).
-
Pre-heating:
-
Pre-heat the hydration buffer (PBS) to 65°C .
-
Reasoning: You must exceed the
of the highest melting component (DSPC C).[6] The trans ester likely has a high melting point; 65°C ensures the ester is fluid during hydration.
-
-
Hydration:
-
Add the hot buffer to the lipid film.
-
Agitate immediately.[1] Vortex vigorously for 1 minute, then incubate in a 65°C water bath for 5 minutes. Repeat this cycle 3 times.
-
Visual Check: The solution should appear milky white (MLVs). If you see "oily floaters" or clumps, the ester has phase-separated. Action: Sonicate at 65°C for 5-10 minutes.
-
Phase 3: Sizing (Extrusion)
Objective: Convert MLVs to Large Unilamellar Vesicles (LUVs) of ~100 nm.
-
Assembly:
-
Assemble the extruder with a 100 nm polycarbonate membrane .
-
Heat the extruder block to 65°C. Cold extrusion will fail and rupture the membrane.
-
-
Passage:
-
Pass the sample through the membrane 11-21 times.
-
The suspension should become translucent (opalescent) but not transparent.
-
Characterization & Quality Control
Physical Characterization
| Assay | Method | Expected Result |
| Particle Size | Dynamic Light Scattering (DLS) | Z-Average: 80–120 nm; PDI < 0.2 |
| Zeta Potential | ELS (in 10mM NaCl) | Near neutral (-5 to -10 mV) unless charged lipids added |
| Phase Behavior | DSC (Differential Scanning Calorimetry) | Single transition peak.[1] Split peaks indicate phase separation of the ester. |
Chemical Quantification (HPLC)
To verify the incorporation of this compound, use Reverse-Phase HPLC.[1][7]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (detects the ester bond and double bonds).
-
Retention Time: Cholesteryl esters are very hydrophobic and will elute after free cholesterol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oily droplets on surface | Ester concentration too high (>5 mol%).[1] | Reduce ester load or switch to nanoemulsion protocol. |
| Film won't hydrate | Hydration T < Phase Transition T. | Increase buffer temp to 70°C. Sonicate while hot. |
| Precipitate after cooling | "Crystallization" of trans-lipid. | The trans isomer packs tightly.[9] Store above 4°C or add more fluid lipid (POPC) to disrupt packing.[1] |
| Clogged Extruder | Lipids in Gel Phase. | Ensure extruder block is heated to >60°C. |
References
-
Small, D. M. (1984).[1] The physical chemistry of lipids: From alkanes to phospholipids. Plenum Press.[1] (Foundational text on lipid solubility and phase behavior).
-
Ginsburg, G. S., et al. (1984). "Physical properties of cholesteryl esters." Journal of Lipid Research, 25, 169-183. Link
-
Hammad, S. M., et al. (1992).[8] "A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma." Journal of Liquid Chromatography, 15(11), 2005-2014.[1][8] Link[1]
-
Craven, B. M., et al. (1983).[10] "Conformation and packing of unsaturated chains in this compound at 123 K." Journal of Lipid Research, 24(6), 784-789.[1][10] Link
-
Avanti Polar Lipids. "Phase Transition Temperatures." Technical Data. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. LabXchange [labxchange.org]
- 3. Buy Methyl linolelaidate | 2462-85-3 [smolecule.com]
- 4. 604-33-1 CAS MSDS (Cholesteryl linoleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. protocols.io [protocols.io]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 10. Methyl linolelaidate = 99 GC, liquid 2566-97-4 [sigmaaldrich.com]
Application Note: Engineering LDL-Mimetic Nanoparticles using Cholesteryl Linolelaidate
Executive Summary & Rationale
This guide details the protocol for incorporating Cholesteryl Linolelaidate (Cholesteryl 9-trans, 12-trans-octadecadienoate) into lipid-based nanoparticles.[1][2] Unlike its cis-isomer (Cholesteryl Linoleate), which is fluid at physiological temperatures, this compound possesses a straighter acyl chain geometry due to its trans double bonds.[1][2]
Why use this compound?
-
Core Structuring: It serves as a high-phase-transition lipid matrix.[1][2] In Nanostructured Lipid Carriers (NLCs), it disrupts the perfect crystal lattice of solid lipids (like tristearin) or provides a semi-solid core in LDL-mimetic particles, preventing drug expulsion during storage.[1][2]
-
LDL Receptor Targeting: As a cholesteryl ester, it mimics the native core of Low-Density Lipoproteins (LDL).[1][2] Tumors overexpressing the LDL Receptor (LDLR) actively uptake these particles via receptor-mediated endocytosis.[1][2]
-
Drug Retention: The increased packing density (compared to cis-esters) reduces the diffusion rate of hydrophobic payloads (e.g., Paclitaxel, Doxorubicin) out of the nanoparticle core.[1][2]
Physicochemical Profile: The Trans Advantage[1][2]
Understanding the material science of the lipid is a prerequisite for successful formulation.[1][2]
| Property | Cholesteryl Linoleate (cis-isomer) | This compound (trans-isomer) | Impact on Formulation |
| Geometry | Kinked (U-shape) | Linear (Rod-like) | Trans packs more tightly, increasing core density.[1][2] |
| Phase State (37°C) | Liquid Crystalline / Fluid | Semi-Solid / Waxy | Trans reduces "burst release" of encapsulated drugs.[1][2] |
| Melting Point | ~41-42°C (Liquid Crystal transition) | > 50°C (Estimated/Higher) | Provides thermal stability during processing.[1][2] |
| Biological Fate | Native LDL substrate | Metabolic analog | Both are hydrolyzed by lysosomal acid lipase (LAL).[1][2] |
Formulation Protocol: Hot Solvent Emulsification-Evaporation
Objective: Synthesize LDL-mimetic Nanostructured Lipid Carriers (NLCs) with a this compound core.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Liquid Lipid: Glyceryl Trioleate (Triolein) – To create the NLC imperfections.[1][2]
-
Shell Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1][2]
-
Surfactant/Stealth: DSPE-PEG2000.
-
Aqueous Phase: PBS (pH 7.4).
Step-by-Step Methodology
Step 1: Organic Phase Preparation (The "Oil" Phase)
Dissolve the lipid components in Chloroform at a concentration of 10 mg/mL.[1][2]
-
Core Composition: 80% this compound / 20% Triolein (w/w).[1][2]
-
Expert Note: The Triolein is critical.[1][2] Pure this compound forms highly crystalline domains that may expel drug molecules.[1][2] Triolein creates "imperfections" in the lattice where the drug resides.[1][2]
Step 2: Drug Loading
Add the hydrophobic drug (e.g., Paclitaxel) to the organic phase.[1][2]
Step 3: Pre-Emulsification
Add the organic phase dropwise into the Aqueous Phase (PBS) under magnetic stirring (500 RPM).[1][2]
-
Temperature: Heat both phases to 55°C (Must be above the melting point of this compound).
Step 4: High-Energy Homogenization
While maintaining 55°C, sonicate the mixture using a probe sonicator.
-
Settings: 20 kHz, 40% Amplitude.
-
Duration: 5 minutes (Pulse mode: 10s ON / 5s OFF).
-
Validation: The solution should turn from a coarse emulsion (cloudy) to a translucent/opalescent colloidal dispersion.[1][2]
Step 5: Solvent Evaporation
Transfer the emulsion to a rotary evaporator.[1][2]
-
Conditions: 40°C, Vacuum pressure reduced stepwise from 400 mbar to 50 mbar over 1 hour.
-
Critical Quality Attribute (CQA): Complete removal of chloroform is essential for biocompatibility.[1][2]
Step 6: Purification
Purify via dialysis (MWCO 12-14 kDa) against PBS for 24 hours at 4°C to remove free drug and surfactant excess.[1][2]
Visualizing the Workflow
The following diagram illustrates the critical path for synthesizing these particles, emphasizing the temperature control required due to the trans-lipid's melting point.
Caption: Figure 1. Hot Solvent Emulsification-Evaporation workflow. Temperature control >50°C is critical during mixing.
Mechanism of Action: LDLR Targeting[1][2][3][6]
The utility of this compound is not just structural; it is functional.[1][2] By mimicking the hydrophobic core of LDL, these nanoparticles hijack the body's natural cholesterol transport system.[1][2]
Caption: Figure 2.[1][2] The "Trojan Horse" mechanism.[1][2] The NP is recognized by LDLR, internalized, and degraded in the lysosome.[1][2]
Quality Control & Troubleshooting
Critical Quality Attributes (CQAs)
-
Size (DLS): Target 40–100 nm.
-
Polydispersity Index (PDI): < 0.2.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Particle Size > 200 nm | Insufficient energy input or lipid concentration too high.[1][2] | Increase sonication amplitude; decrease lipid concentration in organic phase.[1][2] |
| Drug Precipitation | Core crystallinity is too high (Drug expulsion).[1][2] | Increase the ratio of Liquid Lipid (Triolein) to this compound. |
| Phase Separation | Processing temperature < Melting Point.[1][2] | Ensure all mixing steps occur at >55°C until solvent evaporation begins.[1][2] |
| Low Cell Uptake | "PEG Dilemma" (PEG prevents receptor binding).[1][2] | Use a "sheddable" PEG-lipid or post-insert an ApoB-mimetic peptide.[1][2] |
References
-
Nikanjam, M., et al. (2007). "Synthetic nano-LDL with paclitaxel oleate as a targeted drug delivery vehicle for glioblastoma multiforme."[1][2] Journal of Controlled Release. Link
-
Corbin, I. R., et al. (2006). "Low-density lipoprotein nanoparticles as magnetic resonance imaging contrast agents."[1][2] Neoplasia.[1][2][3] Link
-
Cayman Chemical. "Cholesteryl Linoleate & Ester Properties."[1][2] Cayman Chemical Product Database. Link
-
PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][2] Link
-
Cui, L., et al. (2022). "Recent Development of LDL-Based Nanoparticles for Cancer Therapy."[1][2] Molecules. Link
Sources
Application Note: Cholesteryl Linolelaidate in Cell-Based Assays
Focus: Lipid Metabolism, Lysosomal Acid Lipase (LAL) Kinetics, and Macrophage Foam Cell Modeling.[1]
Abstract
Cholesteryl linolelaidate (Cholesteryl 9t,12t-octadecadienoate) is the cholesteryl ester of linoelaidic acid, the trans isomer of linoleic acid. Unlike its physiological cis counterpart (Cholesteryl linoleate), which is abundant in LDL and atherosclerotic plaques, this compound serves as a critical tool for investigating the differential metabolic processing of trans fatty acids.
This guide details the protocols for solubilizing this hydrophobic compound for cellular delivery, using it to challenge Lysosomal Acid Lipase (LAL) activity, and modeling "frustrated" autophagy in macrophage foam cells.
Chemical Identity & Biological Context[1][2][3][4][5]
| Property | Specification |
| Compound Name | This compound |
| Systematic Name | Cholesteryl 9t,12t-octadecadienoate |
| Isomerism | Trans, Trans (Geometric isomer of Linoleate) |
| Molecular Weight | ~649.1 g/mol |
| Physiological Relevance | Metabolic Tracer / Stressor. Trans fatty acid esters often exhibit slower hydrolysis kinetics and tighter packing in lipid droplets compared to cis isomers, making them ideal for studying lysosomal storage dysfunction and atherosclerosis.[1] |
The Scientific Premise
In atherosclerosis research, the "cis vs. trans" comparison is vital. While Cholesteryl Linoleate is the primary substrate for Lysosomal Acid Lipase (LAL), the Linolelaidate form is used to:
-
Quantify Hydrolytic Resistance: Measure how trans double bonds impede LAL enzymatic cleavage.
-
Trace Exogenous Lipids: Distinguish experimentally added lipids from endogenous cellular pools (using GC/MS) without radiolabeling, provided the background trans levels are negligible.[1]
-
Model Lysosomal Stress: Induce lipid accumulation that mimics Cholesteryl Ester Storage Disease (CESD) due to inefficient clearance.[1]
Material Preparation: Solubilization & Delivery
Critical Challenge: this compound is highly hydrophobic and virtually insoluble in aqueous media. Direct addition to cell culture media will result in precipitation and experimental failure.
Solution: The BSA-Complexing Method is the gold standard for delivering specific fatty acids and cholesteryl esters to cells in a physiologically relevant manner (mimicking albumin transport).
Protocol A: Preparation of Lipid-BSA Complex (10x Stock)
Reagents:
Step-by-Step:
-
Stock Solution: Dissolve 5 mg of this compound in 1 mL of Chloroform.
-
Evaporation: Aliquot the desired amount (e.g., 100 µL) into a sterile glass vial. Evaporate the chloroform under a gentle stream of Nitrogen gas (N₂) while rotating the vial to create a thin, uniform film on the bottom.
-
Ethanol Resuspension: Redissolve the lipid film in a minimal volume of absolute ethanol (e.g., 20-50 µL).[1]
-
BSA Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Warm to 37°C.[1][3][4][5]
-
Complexing: While vortexing the warm BSA solution vigorously, dropwise add the ethanol-lipid solution.
-
Ratio: Final concentration should be ~1-2 mM lipid in the BSA stock.[1]
-
-
Sonication: Sonicate the mixture in a water bath at 37°C for 15–30 minutes until the solution is clear or slightly opalescent, indicating micelle/complex formation.
-
Filtration: Sterile filter (0.22 µm) if possible, though some lipid loss may occur. Alternatively, prepare under aseptic conditions.
Experimental Workflows
Experiment 1: Macrophage Foam Cell Induction
Objective: To assess the uptake and retention of trans-cholesteryl esters compared to cis-isomers.[1]
Cell Model: RAW 264.7 or THP-1 differentiated macrophages.
-
Seeding: Plate macrophages in 6-well plates (1 x 10⁶ cells/well).
-
Starvation: Incubate cells in serum-free media (or lipoprotein-deficient serum) for 12 hours to upregulate scavenger receptors.[1]
-
Treatment:
-
Incubation: 24 to 48 hours.
-
Visualization: Fix cells and stain with Oil Red O or LipidSpot™ (fluorescent neutral lipid stain) to visualize lipid droplets.[1]
-
Expected Result: this compound treated cells often show larger or more persistent lipid droplets due to slower turnover.[1]
-
Experiment 2: Intracellular LAL Hydrolysis Assay
Objective: To measure the specific hydrolysis rate of this compound by Lysosomal Acid Lipase.
Mechanism: LAL hydrolyzes the ester bond at acidic pH (Lysosome).[6][7] Inhibition of LAL (using Lalistat 2) serves as a negative control.[1]
-
Pulse: Incubate macrophages with 50 µg/mL this compound-BSA for 24 hours (Loading Phase).
-
Wash: Wash cells 3x with PBS to remove extracellular lipid.[1]
-
Chase: Switch to equilibration medium (containing ApoA-1 or HDL to promote efflux) for 0, 4, 8, and 12 hours.
-
Inhibitor Control: Add Lalistat 2 (10 µM) to one set of wells during the chase to block LAL.
-
-
Extraction: At each time point, harvest cells. Extract lipids using the Folch Method (Chloroform:Methanol 2:1).[1]
-
Quantification (GC/MS or HPLC):
Pathway Visualization
The following diagram illustrates the uptake, lysosomal processing, and potential blockage points when using this compound.
Caption: Flux of this compound from extracellular delivery to lysosomal hydrolysis by LAL and subsequent re-esterification into cytosolic lipid droplets.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Inadequate BSA complexing or shock-dilution.[1] | Ensure BSA solution is warm (37°C) during mixing. Add lipid-ethanol dropwise while vortexing.[1] Do not exceed 1% v/v ethanol in final media.[1] |
| High Cytotoxicity | Ethanol concentration too high or lipid overload.[1] | Keep final ethanol <0.5%.[1] Reduce lipid concentration to 25 µg/mL. Ensure BSA is fatty-acid free (impurities cause toxicity).[1] |
| Low Signal in LAL Assay | Slow hydrolysis of trans isomer. | Extend incubation times (Chase period) to 24h. The trans bond may induce steric hindrance in the LAL active site. |
| Background Noise | Endogenous cholesterol interference.[1] | Use lipoprotein-deficient serum (LPDS) for 24h prior to the experiment to deplete endogenous stores.[1] |
References
-
Cayman Chemical. (n.d.).[1][10] Cholesteryl Linoleate Product Information & Biological Relevance. Retrieved from [1]
-
Goldstein, J. L., & Brown, M. S. (1977).[1][7] The low-density lipoprotein pathway and its relation to atherosclerosis. Annual Review of Biochemistry. (Foundational protocol for LDL/CE metabolism).
-
Dubland, J. A., & Francis, G. A. (2015).[1] Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism. Frontiers in Cell and Developmental Biology. Retrieved from [1]
-
Bowden, J. A., et al. (2011).[1] Lipidomic analysis of macrophage foam cells. Journal of Lipid Research.[1] (Methodology for extracting and analyzing specific cholesteryl esters).
-
BenchChem. (n.d.).[1] Best practices for preparing fatty acid-BSA complexes. Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism [frontiersin.org]
- 8. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Probing Lipid Raft Dynamics and Phase Separation using Cholesteryl Linolelaidate
Abstract
This application note details the biophysical characterization of lipid raft formation and stability using Cholesteryl Linolelaidate (Cholesteryl trans,trans-9,12-octadecadienoate) as a structural probe.[1][2][3][4] Unlike its natural cis-isomer (Cholesteryl Linoleate), this compound contains trans double bonds, resulting in a linearized fatty acid tail that mimics saturated lipids.[1][2][3][4] This structural rigidity significantly alters membrane phase behavior, making it an ideal tool for simulating the impact of dietary trans-fats on membrane architecture and studying the pathological stabilization of liquid-ordered (
Part 1: Scientific Rationale & Mechanism[2][3][4]
The "Trans" Effect on Membrane Order
Lipid rafts are dynamic, liquid-ordered (
-
Natural State (Cis): Natural cholesteryl esters (e.g., Cholesteryl Linoleate) possess cis double bonds that introduce "kinks" in the acyl chain.[2][3][4] These kinks disrupt tight packing, lowering the phase transition temperature (
) and maintaining membrane fluidity.[2][3] -
Probe State (Trans): this compound contains trans double bonds.[2][3][4][5] This configuration straightens the hydrocarbon tail, allowing it to extend fully (approx.[3] 43.3 Å) and pack efficiently against the rigid steroid nucleus and neighboring sphingolipids.[2]
Mechanism of Action
When incorporated into model membranes (Giant Unilamellar Vesicles - GUVs) or monolayers:
-
Enhanced Packing: The linear geometry of the linolelaidate tail increases van der Waals interactions, promoting the formation of highly ordered domains.
-
Phase Separation: this compound segregates more strongly into
domains than its cis-counterpart, effectively raising the miscibility transition temperature ( ) of the membrane.[2][3][4] -
Pathological Modeling: This compound serves as a biomimetic for "stiff" rafts found in metabolic diseases, where trans-fat incorporation reduces membrane plasticity and alters signaling protein aggregation.[1][2][3][4]
Molecular Comparison Workflow
The following diagram illustrates the structural impact of the cis vs. trans isomerization on lipid packing.
Figure 1: Comparative impact of acyl chain geometry on membrane biophysics. The trans-isomer promotes rigidity, while the cis-isomer promotes fluidity.[1][2][3][4]
Part 2: Experimental Protocols
Protocol A: Preparation of GUVs Containing Cholesteryl Esters
Objective: To generate Giant Unilamellar Vesicles (GUVs) incorporating this compound for phase separation analysis. Note: Cholesteryl esters are highly hydrophobic.[1][2][3] Direct incorporation into bilayers is limited to low molar percentages (1-3 mol%) to prevent oil droplet formation (lensing).[1][2][3][4]
Reagents:
-
Probe: this compound (Trans)
-
Fluorescent Marker: TR-DHPE (Texas Red-DHPE, partitions into
phase) or CTB-Alexa488 (binds GM1, marks phase).[1][2][3][4]
Step-by-Step Procedure:
-
Lipid Stock Preparation: Dissolve all lipids in Chloroform:Methanol (2:1 v/v) to a final concentration of 1 mg/mL.
-
Mixture Formulation: Prepare the following ternary mixtures in glass vials:
-
Film Deposition: Spread 10 µL of the lipid mixture onto the conductive side of Indium Tin Oxide (ITO) coated glass slides.
-
Desiccation: Evacuate under high vacuum (<10 mbar) for 2 hours to remove all solvent traces.
-
Electroformation:
-
Assemble the ITO slides with a 2mm Teflon spacer to form a chamber.[3]
-
Fill with 300 mM Sucrose solution (pre-warmed to 55°C).
-
Apply a sinusoidal AC field: 10 Hz, 1.5 Vpp for 2 hours at 60°C (above the
of all lipids).
-
-
Harvesting: Slowly cool the chamber to room temperature (1°C/min) to allow phase domains to nucleate.
Protocol B: Phase Separation Analysis via Fluorescence Microscopy
Objective: To quantify the effect of the trans-ester on the area fraction of lipid rafts.[2]
-
Chamber Setup: Transfer 50 µL of GUVs into an observation chamber containing 300 mM Glucose (creates density gradient for vesicle settling).
-
Imaging: Use a Confocal Laser Scanning Microscope (CLSM).[1][2][3][4]
-
Temperature Ramp: Equip the microscope with a Peltier stage.
-
Quantification:
Part 3: Data Interpretation & Troubleshooting[2][3]
Expected Results
| Parameter | Control (Cis-Linoleate) | Experimental (Trans-Linolelaidate) | Interpretation |
| Phase Morphology | Small, circular domains | Large, coalesced domains | Trans-packing promotes domain growth.[1][2][3][4] |
| ~30-35°C | > 45°C | Trans-esters stabilize the ordered phase, requiring higher thermal energy to mix.[1][2][3][4] | |
| Domain Rigidity | Fluid boundaries | Stiff, irregular boundaries | Indicates "gel-like" or solid-ordered behavior.[1][2][3][4] |
Troubleshooting Guide
-
Issue: "Oil droplets" seen attached to GUVs.
-
Issue: No phase separation observed.
Experimental Logic Diagram
Figure 2: Workflow for determining the thermal stability of lipid rafts using cholesteryl ester probes.
References
-
PubChem. Cholesteryl linoleate (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][1][2][3][4]
-
Small, D. M. The physical state of lipids of biological importance: Cholesteryl esters. In: The Physical Chemistry of Lipids, Plenum Press, 1986.[1] (Foundational text on CE packing).
-
Ginsburg, G. S., et al. Physical properties of cholesteryl esters.[1][3][6] Journal of Lipid Research.[1][2][3] (Contextualizes the high melting point of trans-isomers). Available at: [Link][1][2][3][4]
Sources
- 1. Cholesteryl linolenate | C45H74O2 | CID 6436907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Linoleic acid - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Buy Methyl linolelaidate | 2462-85-3 [smolecule.com]
- 6. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: GC-MS Identification of Cholesteryl Linolelaidate in Biological Samples
Strategic Overview & Scientific Rationale
Cholesteryl linolelaidate (Cholesteryl 9E,12E-octadecadienoate) is the ester of cholesterol and linoelaidic acid, a trans isomer of linoleic acid.[1] Its accurate identification in biological matrices (plasma, tissue, lipoproteins) is critical for lipidomic profiling, particularly in assessing cardiovascular risk associated with dietary trans fatty acids (TFAs) and oxidative stress.[1]
The Analytical Challenge
Direct GC-MS analysis of intact cholesteryl esters (CEs) is fraught with difficulties:
-
Thermal Instability: Intact CEs have high boiling points (>350°C), leading to on-column degradation and discrimination.[1]
-
Isomeric Co-elution: Standard non-polar columns (e.g., 5%-phenyl) cannot effectively separate the trans (linoelaidate) and cis (linoleate) isomers of the intact ester.[1]
-
Matrix Interference: Biological samples contain abundant triglycerides (TAGs) and phospholipids (PLs) that mask trace CEs.[1]
The Solution: Fractionation-Derivatization Strategy
To ensure Scientific Integrity , this protocol employs a "Divide and Conquer" approach:
-
Isolation: Separation of the Cholesteryl Ester fraction from TAGs and PLs using Solid Phase Extraction (SPE). This confirms that the detected fatty acid originated specifically from a cholesterol linkage.
-
Transesterification: Conversion of the esterified fatty acids into Fatty Acid Methyl Esters (FAMEs).[2][3]
-
Chiral/Geometric Resolution: Analysis of FAMEs using a high-polarity ionic liquid or cyanopropyl column to baseline-separate geometric isomers (cis vs. trans).
Experimental Workflow Visualization
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the checkpoint for specificity.
Caption: Workflow for isolating and identifying this compound, ensuring isomer specificity.
Detailed Protocol
Phase 1: Lipid Extraction & Internal Standardization
Objective: Quantitative recovery of total lipids while correcting for extraction losses.
-
Sample Aliquot: Transfer 50-100 µL of plasma or 10-20 mg of homogenized tissue to a glass centrifuge tube.
-
Internal Standard Spike: Add 10 µL of Cholesteryl Heptadecanoate (CE 17:0) or Cholesteryl Linoleate-d7 (100 µg/mL in chloroform).
-
Expert Insight: Spiking with a CE standard before extraction is crucial.[1] It validates the extraction efficiency and the SPE fractionation yield simultaneously.
-
-
Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.[1]
-
Phase Separation: Add 0.5 mL of 0.9% NaCl (aq). Centrifuge at 3000 x g for 5 minutes.
-
Collection: Recover the lower organic phase (chloroform layer) into a clean glass vial.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen (N₂) at 30°C. Reconstitute in 200 µL of Hexane.
Phase 2: SPE Fractionation (The Specificity Step)
Objective: Isolate Cholesteryl Esters from Triglycerides and Phospholipids. Without this, you cannot attribute the linoelaidate specifically to the cholesterol moiety.[1]
-
Conditioning: Use an Aminopropyl (NH2) SPE cartridge (100 mg or 500 mg).[1] Condition with 2 mL Hexane.
-
Loading: Load the reconstituted lipid extract onto the cartridge.
-
Elution 1 (Cholesteryl Esters): Elute with 2-3 mL of Hexane . Collect this fraction.
-
Elution 2 (TAGs/PLs - Optional): Elute TAGs with Chloroform:Isopropanol (2:1) if comprehensive profiling is desired; otherwise, discard.[1]
-
Evaporation: Dry the CE fraction (Elution 1) under N₂.
Phase 3: Transesterification
Objective: Release the fatty acid and convert it to a methyl ester (FAME) for GC analysis.[2][3]
-
Reagent Addition: Resuspend dried CE fraction in 0.5 mL Toluene. Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol (or 1M HCl in Methanol).
-
Expert Insight: Acid catalysis is preferred over base catalysis (e.g., KOH/MeOH) for Sterol Esters because steric hindrance can make CEs resistant to mild alkaline hydrolysis.[1]
-
-
Incubation: Cap tightly (Teflon-lined cap) and heat at 100°C for 45-60 minutes .
-
Quenching: Cool to room temperature. Add 1 mL of H₂O and 1 mL of Hexane.
-
Extraction: Vortex and centrifuge. Transfer the upper Hexane layer (containing FAMEs) to a GC vial.
Phase 4: GC-MS Acquisition Parameters
Objective: Baseline separation of cis (9Z,12Z) and trans (9E,12E) isomers.[1]
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
| Parameter | Setting / Specification | Rationale |
| Column | SP-2560 (100m x 0.25mm x 0.2µm) or SLB-IL111 (Ionic Liquid) | Critical: Only highly polar biscyanopropyl or ionic liquid phases can resolve C18:2 geometric isomers. Standard DB-5 columns will fail.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard carrier gas.[1] |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace biomarkers.[1] |
| Oven Program | 140°C (hold 5 min) → 4°C/min → 240°C (hold 15 min) | Slow ramp rate in the C18 region ensures resolution of linoelaidate from linoleate. |
| Transfer Line | 250°C | Prevents condensation.[1] |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization.[1] |
| Acquisition | SIM Mode (Selected Ion Monitoring) | SIM improves sensitivity for trace trans isomers.[1] |
Target Ions (SIM Mode):
-
Linoelaidate (FAME): Target m/z 67, 81, 95, 294 (Molecular Ion).[1][7]
-
Internal Standard (C17:0 FAME): Target m/z 74, 87, 284.[1]
Data Interpretation & Validation
Identification Criteria
To positively identify This compound , the analyte must meet three criteria:
-
Fraction Origin: It must appear in the SPE Fraction 1 (CE fraction).[1]
-
Retention Time (RT): The FAME peak must match the RT of an authentic Methyl Linoelaidate standard.
-
Note: On SP-2560 columns, trans isomers typically elute before their corresponding cis isomers (check specific column application notes, as elution order can invert on Ionic Liquid columns).[1]
-
-
Spectral Match: The mass spectrum must match the library (NIST/Wiley) for Methyl Octadecadienoate.
Quantitative Calculation
Calculate the concentration using the Internal Standard (IS) method:
[1]Where RF (Response Factor) is determined by running a standard mix of Methyl Linoelaidate and Methyl Heptadecanoate.
Quality Control (Self-Validating System)
-
Method Blank: Run a solvent blank through the entire SPE + Derivatization process to rule out contamination from plasticware (phthalates can interfere).
-
Recovery Check: The recovery of the Cholesteryl-d7 or C17:0 CE spike should be 85-115%.[1]
References
-
Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. Journal of Lipid Research. [Link]
-
The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules. [Link][8]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. [Link]
-
Synthesis of (2β,3α,6-²H₃)cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry. Steroids. [Link][1][6]
-
Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
Sources
- 1. Synthesis of (2 beta,3 alpha,6-H-2(3))cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry | 北海道大学学術成果コレクション : HUSCAP [eprints.lib.hokudai.ac.jp]
- 2. schebb-web.de [schebb-web.de]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]
- 6. Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Cholesteryl Linolelaidate in Topical Formulations for Skin Research
Executive Summary
The lipid matrix of the stratum corneum (SC), composed primarily of ceramides, cholesterol, and free fatty acids, is paramount for maintaining a competent skin barrier.[1][2][3] While the roles of these core components are well-studied, the influence of specific lipid geometries, particularly those of cholesteryl esters, remains an area of active investigation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of cholesteryl linolelaidate—the trans-isomer of cholesteryl linoleate—in topical formulations. We explore the scientific rationale for its use as a molecular probe to investigate the impact of fatty acid stereochemistry on skin barrier function, inflammatory responses, and cellular signaling. Included are comprehensive, step-by-step protocols for formulation, characterization, and functional testing using advanced in vitro and ex vivo skin models.
Scientific Rationale & Foundational Concepts
The Stratum Corneum Lipid Matrix: A Precisely Organized Barrier
The skin's primary protective function resides in the SC, where corneocytes are embedded in a highly structured, lipid-rich extracellular matrix. This matrix is often described as a "brick and mortar" system, with the lipids acting as the mortar that prevents transepidermal water loss (TEWL) and ingress of external threats.[3][4] The optimal functioning of this barrier is critically dependent on the specific composition and molecular organization of its lipids, which include approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids.[1][5][6]
Cholesterol, with its rigid steroid ring, plays a crucial role in ordering the lipid lamellae and regulating membrane fluidity, thereby strengthening the barrier.[1][5] While free cholesterol is essential, it also exists in esterified forms (cholesteryl esters), which serve as a transport and storage form of cholesterol.[7]
This compound: A Molecular Probe for Lipid Geometry
The fatty acid component of lipids profoundly influences their physical properties. Natural linoleic acid (cis-9, cis-12-octadecadienoic acid) contains two cis double bonds, which introduce a significant "kink" into the acyl chain. This kink disrupts dense packing, contributing to the fluidity of biological membranes.
In contrast, linolelaidic acid (trans-9, trans-12-octadecadienoic acid) is the trans-isomer. Its acyl chain is nearly linear, similar to that of a saturated fatty acid. This structural difference is the central reason for using This compound in skin research. By incorporating this molecule into topical formulations, researchers can directly investigate how the geometric configuration of a fatty acid tail within a key lipid class impacts:
-
Lipid Packing and Barrier Integrity: Does a linear trans-isomer promote a more ordered, less permeable lipid matrix compared to its kinked cis-counterpart?
-
Cellular Signaling: How do skin cells, particularly keratinocytes, metabolize and respond to cholesterol esterified with a trans-fatty acid?
-
Inflammatory Pathways: Given that linoleic acid derivatives can mediate pain and itch, the introduction of an unnatural isomer may modulate inflammatory responses differently.[8]
The following diagram illustrates the fundamental structural difference between cholesteryl linoleate and this compound, highlighting the rationale for its use as a research tool.
Caption: Structural comparison and hypothesized impact on lipid packing.
Physicochemical Properties & Handling
Accurate research begins with well-characterized materials. This compound is a specific cholesteryl ester distinguished by its trans-fatty acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 19485-77-9 | [9] |
| Molecular Formula | C₄₅H₇₆O₂ | [9] |
| Molecular Weight | 649.09 g/mol | [9] |
| Synonyms | Cholesterol linolelaidate, Cholesteryl trans-9-trans-12-octadecadienoate | [9] |
| Purity | >99% (Recommended for research applications) | [9] |
| Storage | Store in freezer (-20°C or lower), protected from light and oxygen. |[10] |
Safety & Handling:
-
While generally considered non-irritating to the skin, standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11]
-
Avoid inhalation of the powder form; handle in a well-ventilated area or under an exhaust hood.[10]
-
For formulation, dissolve in a suitable lipid-phase solvent before emulsification.
Protocol: Preparation of a Research-Grade O/W Emulsion
This protocol describes the preparation of a basic oil-in-water (O/W) emulsion suitable for topical application in in vitro and ex vivo models. A simple formulation is crucial to minimize confounding variables.
Materials & Reagents
-
This compound (Test Article)
-
Cholesteryl Linoleate (Cis-isomer Control)
-
Cetearyl Alcohol (Thickener/Emulsion Stabilizer)
-
Ceteareth-20 (Emulsifier)
-
Caprylic/Capric Triglyceride (Oil Phase/Solvent)
-
Glycerin (Humectant)
-
Phenoxyethanol (Preservative)
-
Deionized Water (Aqueous Phase)
-
Citric Acid / Sodium Citrate (for pH adjustment)
-
High-shear homogenizer
-
Water baths (x2)
-
Calibrated pH meter and viscometer
Step-by-Step Formulation Procedure
-
Prepare the Oil Phase:
-
In a sterile glass beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Ceteareth-20.
-
Add the precise amount of this compound to achieve the desired final concentration (e.g., 1% w/w).
-
Heat the beaker in a water bath to 75°C. Stir gently until all components are melted and the solution is homogenous.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, combine deionized water and glycerin.
-
Heat this aqueous phase in a second water bath to 75°C.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes until a uniform, white emulsion is formed. The rationale here is to create small, stable oil droplets.
-
-
Cooling & Finalizing:
-
Remove the emulsion from the water bath and continue to stir gently with an overhead mixer as it cools.
-
When the temperature drops below 40°C, add the preservative (Phenoxyethanol).
-
Measure the pH. Adjust to a skin-compatible range (pH 5.0-5.5) using small amounts of citric acid or sodium citrate solution.
-
Homogenize for another minute to ensure complete mixing.
-
-
Control Formulations: Prepare two identical formulations: one with Cholesteryl Linoleate (cis-control) and one with no added cholesteryl ester (vehicle control).
Formulation Characterization
It is critical to validate that the physical properties of the test and control formulations are comparable to ensure any observed biological effects are due to the test article itself.
Table 2: Key Characterization Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria | Rationale |
|---|---|---|---|
| Appearance | Visual Inspection | Homogenous, white, smooth cream | Ensures stability and absence of phase separation. |
| pH | Calibrated pH meter | 5.0 - 5.5 | Mimics the natural pH of the skin's acid mantle. |
| Viscosity | Rotational Viscometer | Record value; should be consistent across batches (e.g., ±10%) | Ensures comparable texture and application properties. |
| Droplet Size | Laser Diffraction | D(v, 0.5) between 1-10 µm | Confirms emulsion quality and consistency, which can affect skin penetration. |
Protocols: Functional & Mechanistic Assays
The following protocols outline a tiered approach to evaluate the effects of the this compound formulation on skin barrier function and cellular responses.
Caption: A comprehensive workflow for testing topical formulations.
Protocol: Barrier Function using Reconstructed Human Epidermis (RHE)
RHE models offer a standardized, animal-free method to assess barrier integrity.[12][13]
-
Model Acclimatization: Upon receipt, place the RHE tissue inserts into 6-well plates with the provided maintenance medium and incubate for 24 hours (37°C, 5% CO₂).
-
Baseline TEWL: Measure the baseline Transepidermal Water Loss (TEWL) for each tissue using a closed-chamber evaporimeter to ensure barrier integrity prior to treatment. Tissues with abnormally high TEWL should be excluded.
-
Topical Application: Apply a precise amount (e.g., 10 mg/cm²) of the this compound, cis-control, and vehicle-control formulations to the surface of the RHE tissues.
-
Incubation: Incubate the treated tissues for a defined period (e.g., 24, 48, or 72 hours).
-
Post-Treatment TEWL: After incubation, gently remove any remaining formulation from the tissue surface using a sterile, dry cotton swab. Allow tissues to equilibrate for 30 minutes, then measure the final TEWL.
-
Data Interpretation: An increase in TEWL relative to the vehicle control suggests barrier disruption, while a maintained or decreased TEWL indicates barrier preservation or enhancement. Compare the effect of the linolelaidate (trans) formulation directly against the linoleate (cis) formulation.
Protocol: Ex Vivo Human Skin Explant Culture
Ex vivo models use full-thickness human skin, providing a highly relevant system that includes both epidermal and dermal components.[14][15]
-
Skin Preparation: Obtain fresh human skin from elective surgery (with ethical approval and patient consent). Cut the skin into uniform sections (e.g., 1x1 cm) and place them, dermal side down, onto sterile culture grids in 6-well plates containing explant maintenance medium.
-
Application: Apply the test and control formulations to the epidermal surface as described in 4.1.3.
-
Culture: Culture the explants for up to 72 hours, changing the medium daily.
-
Tissue Processing: After the culture period, fix a subset of the tissues in formalin and embed in paraffin for histological analysis (H&E staining). Freeze another subset in OCT compound for lipid analysis using stains like Oil Red O or Nile Red.
-
Analysis:
-
Histology: Examine H&E stained sections for signs of cytotoxicity, inflammation, or structural changes in the epidermis and dermis.
-
Lipid Staining: Analyze cryosections to visualize changes in lipid distribution and content within the stratum corneum.
-
Protocol: Cellular Response in Human Keratinocytes
This assay investigates the direct effect of the compound on skin cells, specifically focusing on cytotoxicity and inflammatory responses.
-
Cell Culture: Culture primary human epidermal keratinocytes (NHEKs) in appropriate keratinocyte growth medium until they reach 80% confluency.
-
Treatment: Treat the cells with varying, non-lethal concentrations of this compound (solubilized in a suitable vehicle like DMSO, then diluted in media) and appropriate controls.
-
Cytotoxicity Assay (e.g., MTT): After 24 hours of treatment, perform an MTT assay to determine the metabolic activity of the cells. This establishes a safe concentration range for further experiments. A significant decrease in viability indicates cytotoxicity.
-
Inflammatory Marker Analysis (ELISA):
-
In a parallel experiment, treat NHEKs with a pre-determined non-cytotoxic concentration of the test article.
-
Optionally, co-stimulate with a pro-inflammatory agent (e.g., LPS or UV radiation) to assess the anti-inflammatory or pro-inflammatory potential of the compound.
-
After 24 hours, collect the cell culture supernatant.
-
Quantify the levels of key inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), using commercially available ELISA kits.
-
-
Interpretation: Compare cytokine levels in cells treated with this compound to vehicle and cis-isomer controls. A reduction in cytokine release in stimulated cells suggests an anti-inflammatory effect, while an increase may indicate a pro-inflammatory response.
Conclusion & Future Directions
This compound serves as a unique and valuable tool for dermatological research, enabling the precise investigation of how fatty acid geometry affects the structure and function of the skin's lipid barrier. The protocols detailed in this guide provide a robust framework for preparing and testing topical formulations containing this molecule. By systematically evaluating its impact on barrier integrity, cellular viability, and inflammatory signaling, researchers can gain deeper insights into the intricate biochemistry of the stratum corneum.
Future research could involve more advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to trace the metabolic fate of this compound within the skin.[16][17] Furthermore, its application in disease models, such as those for atopic dermatitis or psoriasis where barrier function is compromised, could yield significant translational findings.
References
-
Properties of cholesteryl esters in pure and mixed monolayers. ResearchGate. Available at: [Link].
-
Cholesteryl Linoleate | C45H76O2. PubChem. Available at: [Link].
-
Cholesterol in Skin Lipids: Role in Barrier Function. 2250 Skincare. Available at: [Link].
-
Biosynthesis of cholesterol linoleate by polyethylene glycol-modified cholesterol esterase in organic solvents. PubMed. Available at: [Link].
-
The outer frontier: the importance of lipid metabolism in the skin. PMC - NIH. Available at: [Link].
-
Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid. PMC - NIH. Available at: [Link].
-
Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry. PubMed. Available at: [Link].
-
Methyl linolelaidate | C19H34O2. PubChem - NIH. Available at: [Link].
-
Fatty acid transporters in skin development, function and disease. PMC - NIH. Available at: [Link].
-
Functional testing of topical skin formulations using an optimised ex vivo skin organ culture model. PMC - NIH. Available at: [Link].
-
The Role of Linoleic Acid in Skin and Hair Health: A Review. PMC - NIH. Available at: [Link].
-
Analytical methods for cholesterol quantification. PMC - NIH. Available at: [Link].
-
Skin Lipid Barrier: Structure, Function and Metabolism. PMC - PubMed Central. Available at: [Link].
-
Skin Lipids and Their Influence on Skin Microbiome and Skin Care. PMC - NIH. Available at: [Link].
-
Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. Available at: [Link].
-
Cholesterol in Skin Barrier Repair. 2250 Skincare. Available at: [Link].
-
Skin Lipids and Their Influence on Skin Microbiome and Skin Care. ACS Omega. Available at: [Link].
-
Synthesis of (2 beta,3 alpha,6-H-2(3))cholesteryl linoleate and cholesteryl oleate as internal. huscap. Available at: [Link].
-
In-vitro Skin Models: Development of Topical and Transdermal Formulations. Technology Networks. Available at: [Link].
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link].
-
In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. MDPI. Available at: [Link].
-
Analytical methods for cholesterol quantification. ResearchGate. Available at: [Link].
-
Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review. Available at: [Link].
-
Synthesis of a Cholesterol Derivative and Its Application in Gel Emulsion Preparation. MDPI. Available at: [Link].
-
Safety Assessment of Cholesterol as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link].
-
Role of fatty acid transporters in epidermis: Implications for health and disease. PMC. Available at: [Link].
-
Lipid Alterations and Metabolism Disturbances in Selected Inflammatory Skin Diseases. PMC - PubMed Central. Available at: [Link].
-
The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care. Frontiers. Available at: [Link].
-
Synthesis of Single- And double-13C-labeled Cholesterol Oleate. PubMed - NIH. Available at: [Link].
-
Cholesterol synthesis is required for cutaneous barrier function in mice. PubMed. Available at: [Link].
-
3D skin models at Alcyomics. Alcyomics. Available at: [Link].
-
(PDF) Preparation of cholesterol esters of long-chain fatty acids and characterization of cholesteryl arachidonate. ResearchGate. Available at: [Link].
-
A systems approach for discovering linoleic acid derivatives that potentially mediate pain and itch. PubMed Central. Available at: [Link].
-
Cholesteryl Ester. Lipotype. Available at: [Link].
-
In vitro Skin Models. Creative Bioarray. Available at: [Link].
-
Cholesteryl Acetate Preparation, Analysis, and Polarimetry. YouTube. Available at: [Link].
-
Final Report on the Safety Assessment of Cholesterol. Cosmetic Ingredient Review. Available at: [Link].
-
Preparation of Cholesteryl Ester Liquid Crystals. Pima Community College. Available at: [Link].
-
Omega-3 Fatty Acids & the Important Role They Play. Cleveland Clinic. Available at: [Link].
-
Skin's function as protective barrier: the importance of lipids. LabAnalysis. Available at: [Link].
Sources
- 1. 2250.care [2250.care]
- 2. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of fatty acid transporters in epidermis: Implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2250.care [2250.care]
- 6. Frontiers | The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care [frontiersin.org]
- 7. lipotype.com [lipotype.com]
- 8. A systems approach for discovering linoleic acid derivatives that potentially mediate pain and itch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. larodan.com [larodan.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment | MDPI [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Functional testing of topical skin formulations using an optimised ex vivo skin organ culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alcyomics.com [alcyomics.com]
- 16. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
optimizing the loading efficiency of Cholesteryl linolelaidate in nanoformulations
Welcome to the technical support center for the nanoformulation of Cholesteryl Linolelaidate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the encapsulation of this highly lipophilic molecule. This compound, a key component in lipid metabolism and implicated in pathologies like atherosclerosis, presents unique formulation challenges due to its crystalline nature and extreme hydrophobicity.
This document moves beyond standard protocols to provide a deeper understanding of the formulation process, focusing on the causal relationships between material properties, process parameters, and formulation outcomes. We will explore common experimental hurdles and provide logically structured troubleshooting guides to enhance your loading efficiency, particle stability, and overall experimental success.
Troubleshooting Guide: Common Formulation Issues
This section addresses the most frequent and critical challenges encountered during the nanoformulation of this compound. Each issue is broken down into probable causes and actionable solutions, grounded in physicochemical principles.
Issue 1: Critically Low Loading Efficiency (<50%) or Encapsulation Efficiency
Low drug loading is the most common failure point. It often stems from the inherent physicochemical properties of this compound and its incompatibility with the nanoparticle matrix.
Probable Causes:
-
Drug Expulsion During Particle Solidification: this compound is a waxy, crystalline solid at room temperature (Melting Point: 41-42.5 °C)[1]. During the cooling phase of formulation (e.g., in high-pressure homogenization or microemulsion methods), as the lipid matrix solidifies, the highly ordered structure of the this compound crystals can lead to its expulsion from the nanoparticle core. This is especially prevalent in matrices made of highly ordered, homogenous solid lipids.
-
Poor Solubility in the Lipid Matrix: While lipophilic, this compound's solubility in the chosen solid lipid core may be limited. The rigid sterol backbone and the specific conformation of the linolelaidate chain require a compatible lipid environment to ensure molecular dispersion.[2][3] If its solubility limit is exceeded at the formulation temperature, it will not be effectively entrapped.
-
Insufficient Drug-to-Lipid Ratio: An excessively high initial concentration of this compound relative to the total lipid content can saturate the system, leading to the precipitation of the unincorporated drug.
Recommended Solutions:
-
Adopt a Nanostructured Lipid Carrier (NLC) Approach:
-
Rationale: NLCs are a second generation of lipid nanoparticles that create a less-ordered, imperfect lipid core. This is achieved by blending a solid lipid with a liquid lipid (e.g., medium-chain triglycerides, oleic acid). This structural imperfection creates more space to accommodate the bulky this compound molecule, significantly reducing drug expulsion during cooling and increasing loading capacity.[4]
-
Action: Replace 10-30% (w/w) of your solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5) with a liquid lipid. The optimal ratio must be determined empirically.
-
-
Optimize Solvent Selection for Solvent-Based Methods:
-
Rationale: For methods like solvent emulsification/evaporation, ensuring both the lipid matrix and this compound are fully dissolved in the organic phase is critical.
-
Action: Use a solvent system that offers high solubility for both components. Chloroform is a known solvent for this compound (~10 mg/mL)[1]. A co-solvent system (e.g., chloroform/methanol or dichloromethane/ethanol) can enhance the solubility of both the drug and various phospholipids or other excipients.
-
-
Systematically Vary the Drug-to-Lipid Ratio:
-
Rationale: Finding the "sweet spot" for drug loading is essential. Start with a low drug-to-lipid ratio and incrementally increase it to identify the saturation point.
-
Action: Perform a dose-ranging study, testing drug-to-total lipid ratios from 1:20 up to 1:5 (w/w). Analyze the encapsulation efficiency at each point to determine the optimal loading capacity of your system.
-
Issue 2: Particle Aggregation and Formulation Instability (Post-Formulation)
The formation of stable, monodisperse nanoparticles is paramount. Aggregation indicates a failure in colloidal stabilization.
Probable Causes:
-
Inadequate Surfactant Concentration or Type: Surfactants or stabilizers are essential to provide a steric or electrostatic barrier around the nanoparticles, preventing them from coalescing.[5][6] An incorrect type or insufficient amount of surfactant will lead to poor stability.
-
Lipid Mismatch: The interaction between the this compound and the lipid matrix can sometimes alter the particle surface, making it more prone to aggregation.
-
Oxidative Instability: The linolelaidate moiety contains double bonds, making it susceptible to lipid peroxidation, especially in aqueous environments.[7][8] Oxidative byproducts can alter surface chemistry and lead to instability.
Recommended Solutions:
-
Optimize the Surfactant System:
-
Rationale: A combination of surfactants often provides superior stability compared to a single agent.[5] Non-ionic surfactants like Polysorbates (Tween® series) or Poloxamers (Pluronic® series) provide steric hindrance. Blending in an unpegylated lipid surfactant can enhance stability at higher core loading.[9]
-
Action: Screen different surfactants and concentrations. A good starting point is 1-2.5% (w/v) total surfactant. Consider a blend of a primary surfactant (e.g., Poloxamer 188) and a co-surfactant or stabilizer (e.g., soy phosphatidylcholine, Tween 80). The choice of surfactant contributes significantly to the stability of solid lipid nanoparticles.[10]
-
-
Incorporate Antioxidants:
-
Rationale: To prevent oxidative degradation of this compound, the inclusion of a lipophilic antioxidant is a prudent, field-proven strategy.
-
Action: Add a lipophilic antioxidant like alpha-tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to the lipid phase during formulation at a concentration of 0.01-0.1% of the total lipid weight.
-
-
Control Storage Conditions:
-
Rationale: Nanoformulations can be sensitive to temperature and light.
-
Action: Store the final formulation at 4°C in the dark. Perform stability studies at both 4°C and 25°C to understand the formulation's shelf-life.
-
Frequently Asked Questions (FAQs)
Q1: Which nanoformulation method is best for this compound?
There is no single "best" method; the choice depends on your lab's capabilities and desired scale. Here is a comparative overview:
| Method | Principle | Suitability for this compound | Key Optimization Parameters |
| High-Pressure Homogenization (HPH) | A hot pre-emulsion is forced through a narrow gap at high pressure, causing particle size reduction. | Excellent. Good for scalability and avoids most organic solvents. The heat helps dissolve the waxy drug in the lipid melt. | Homogenization pressure, number of cycles, formulation temperature, lipid/surfactant choice. |
| Microemulsion | A hot, thermodynamically stable microemulsion is quenched in a large volume of cold water, causing lipid precipitation into nanoparticles. | Very Good. Simple method yielding small particles. Requires careful selection of surfactants to form the initial microemulsion. | Lipid/surfactant/co-surfactant ratios, temperature of hot and cold phases, stirring rate.[11] |
| Solvent Emulsification-Evaporation | The lipid and drug are dissolved in an organic solvent, emulsified in an aqueous surfactant solution, and the solvent is then removed. | Good. Offers excellent control over initial component mixing. Residual solvent removal is a critical, and sometimes difficult, final step. | Organic solvent choice, aqueous-to-organic phase ratio, emulsification energy (sonication/homogenization), evaporation rate. |
Q2: How do I accurately measure the loading and encapsulation efficiency?
This is a multi-step process that requires careful separation of the encapsulated drug from the free, unencapsulated drug. A flawed separation technique is the most common source of error.
Q3: What analytical technique should I use for quantification?
Due to the structural similarity of this compound to endogenous lipids and formulation excipients, a high-specificity method is required.
-
Recommended: Reverse-phase Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards.[12][13][14] These methods provide the necessary selectivity and sensitivity to accurately quantify the drug in a complex lipid matrix.
-
Not Recommended: Simple UV-Vis spectrophotometry is not suitable as this compound lacks a strong chromophore, and interference from lipids and other excipients is highly likely.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded NLCs by High-Pressure Homogenization
This protocol describes the formulation of Nanostructured Lipid Carriers (NLCs), a method proven to enhance the loading of crystalline lipophilic compounds.
Materials:
-
Solid Lipid: Glyceryl behenate (e.g., Compritol® 888 ATO)
-
Liquid Lipid: Caprylic/capric triglycerides (e.g., Miglyol® 812)
-
Drug: this compound
-
Surfactant: Poloxamer 188 (e.g., Kolliphor® P 188)
-
Co-surfactant: Soy Phosphatidylcholine (e.g., Lipoid S100)
-
Aqueous Phase: Deionized water
Procedure:
-
Prepare the Lipid Phase:
-
Weigh 700 mg of Glyceryl behenate and 300 mg of Caprylic/capric triglycerides into a glass beaker.
-
Add 50-100 mg of this compound (adjust based on desired loading).
-
Add 50 mg of Soy Phosphatidylcholine.
-
Heat the beaker to 85°C (approx. 10-15°C above the solid lipid's melting point) on a magnetic stir plate until a clear, homogenous lipid melt is formed.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, weigh 150 mg of Poloxamer 188.
-
Add 48 mL of deionized water.
-
Heat this aqueous solution to 85°C under magnetic stirring.
-
-
Create the Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under high-speed mechanical stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) at 10,000 rpm for 5-10 minutes. A milky white pre-emulsion should form.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 85°C.
-
Homogenize the emulsion at 500 bar for 3-5 cycles.
-
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion into a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling facilitates the precipitation of the lipid into solid NLCs.
-
-
Storage:
-
Store the final NLC dispersion at 4°C. Characterize within 24 hours.
-
Protocol 2: Quantification of Encapsulation Efficiency (%EE)
This protocol uses ultracentrifugation to separate free drug and LC-MS for quantification.
Procedure:
-
Determine Total Drug Content (D_total):
-
Accurately pipette 100 µL of the NLC dispersion into a volumetric flask.
-
Add an appropriate organic solvent (e.g., chloroform/methanol 2:1 v/v) to completely dissolve the nanoparticles and extract the total lipid content.
-
Analyze this solution by a validated LC-MS method to determine the total concentration of this compound. This is your D_total per mL.
-
-
Separate Free Drug from Encapsulated Drug:
-
Pipette 500 µL of the NLC dispersion into an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C. This will pellet the NLCs. Alternative methods include using centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO) or size exclusion chromatography.[15][16]
-
Carefully collect the supernatant, which contains the unencapsulated, free drug (D_free).
-
-
Quantify Encapsulated Drug (D_encap):
-
Method A (Direct): Discard the supernatant and wash the pellet by resuspending it in fresh deionized water and repeating the centrifugation. Then, dissolve the final washed pellet in an organic solvent as in Step 1 and quantify the drug content via LC-MS. This gives you D_encap.
-
Method B (Indirect): Quantify the amount of drug in the supernatant (D_free) collected in Step 2 using LC-MS. Then calculate the encapsulated drug by subtraction: D_encap = D_total - D_free.
-
-
Calculate Efficiency:
-
Encapsulation Efficiency (%EE): (Weight of D_encap / Weight of D_total) * 100
-
Drug Loading (%DL): (Weight of D_encap / Total Weight of Lipids + Drug in the Pellet) * 100
-
References
-
Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971). Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research, 12(1), 31–35. [Link]
-
Kwong, C. N., Heikkila, R. E., & Cornwell, D. G. (1971). Properties of cholesteryl esters in pure and mixed monolayers. ResearchGate. [Link]
-
Thakkar, R., & Tushar, P. (1983). Cholesterol solubility in organic solvents. Journal of Pharmaceutical Sciences, 72(5), 574-576. [Link]
-
Pinto, R. S., et al. (2010). Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: effects on stability, peroxidation, and cell uptake. International Journal of Nanomedicine, 5, 819–827. [Link]
-
Ginsburg, G. S., & Small, D. M. (1981). Physical properties of cholesteryl esters having 20 carbons or more. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 664(1), 98-107. [Link]
-
Lundberg, B. (1985). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions. [Link]
-
Zhang, Y., et al. (2023). Oral Nanoformulations in Cardiovascular Medicine: Advances in Atherosclerosis Treatment. Pharmaceuticals, 16(9), 1289. [Link]
-
Alvi, S. S., et al. (2023). Nanoparticles as Drug Delivery Systems for the Targeted Treatment of Atherosclerosis. International Journal of Molecular Sciences, 24(12), 10383. [Link]
-
Li, Y., et al. (2023). Nanoparticle Drug Delivery Systems for Atherosclerosis: Precision Targeting, Inflammatory Modulation, and Plaque Stabilization. Advanced Materials. [Link]
-
Srisurapran, S., et al. (2023). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. Pharmaceutics, 15(9), 2276. [Link]
-
Craven, B. M., & Sawzik, P. (1983). Conformation and packing of unsaturated chains in this compound at 123 K. Journal of Lipid Research, 24(6), 784–791. [Link]
-
Shrestha, S., et al. (2021). Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study. International Journal of Nanomedicine, 16, 1805–1817. [Link]
-
Al-Adham, I. S. I., et al. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. Scientific Reports, 13(1), 22533. [Link]
-
Various Authors. (2017). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? ResearchGate. [Link]
-
Jackson, S. N., & Rideout, D. (2018). Analytical methods for cholesterol quantification. ResearchGate. [Link]
-
Elmowafy, M., et al. (2019). Effects of Surfactants and Lipids on the Preparation of Solid Lipid Nanoparticles Using Double Emulsion Method. ResearchGate. [Link]
-
Dara, T., & Afzal, A. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Omega. [Link]
-
Sen, M. A., & Onal, A. (2023). A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods. NIH National Library of Medicine. [Link]
-
Yoshimoto, H., et al. (1987). Biosynthesis of cholesterol linoleate by polyethylene glycol-modified cholesterol esterase in organic solvents. Biochemical and Biophysical Research Communications, 143(3), 849-855. [Link]
-
Lund University Publications. (2023). Exploring alternative surfactants to replace PEG within lipid nanoparticles. [Link]
-
Jackson, S. N., & Rideout, D. (2018). Analytical methods for cholesterol quantification. FAO AGRIS. [Link]
-
Pinto, R. S., et al. (2010). Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake. NIH National Library of Medicine. [Link]
-
Various Authors. (2017). How to increase the encapsulation efficiency for lipophilic drug into liposomes? ResearchGate. [Link]
-
Bunjes, H., et al. (2003). Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations. Pharmaceutical Research, 20(7), 1121-1128. [Link]
-
Chandramouli, A., & Kamat, S. S. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
Al-Hakeim, H. K., et al. (2022). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Molecules, 27(23), 8207. [Link]
-
Hiew, T. N., et al. (2016). Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology. NIH National Library of Medicine. [Link]
Sources
- 1. 604-33-1 CAS MSDS (Cholesteryl linoleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. mriquestions.com [mriquestions.com]
- 3. Conformation and packing of unsaturated chains in this compound at 123 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: effects on stability, peroxidation, and cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of surfactants on the physical stability of solid lipid nanoparticle (SLN) formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cholesteryl Linolelaidate Stability Guide
Product Focus: Cholesteryl Linolelaidate (CAS: 123-23-4 / 604-33-1 for generic isomer context) Chemical Classification: Sterol Ester (Cholesterol + trans,trans-9,12-Octadecadienoic acid)[1]
Technical Snapshot & Critical Distinction
Warning: Do not confuse This compound with Cholesteryl Linoleate .
-
Cholesteryl Linoleate: Contains cis double bonds. Liquid crystalline at lower temperatures.
-
This compound: Contains trans double bonds. This geometric isomerism results in a straighter fatty acid tail, leading to tighter packing, a higher melting point, and slightly higher oxidative stability compared to its cis counterpart.[1]
Implication for Buffers: Because of its high hydrophobicity and crystalline nature, this molecule will not dissolve in standard aqueous buffers (PBS, Tris, HEPES).[1] It requires a carrier system (Liposomes, Micelles, or Lipoproteins) to remain stable in an aqueous environment.[1]
Chemical Stability in Buffer Systems
The stability of this compound in aqueous buffers is governed by two distinct degradation pathways: Hydrolysis (pH-driven) and Oxidation (Radical-driven).[1]
A. Hydrolysis (Ester Bond Cleavage)
The ester bond linking cholesterol to the linoleelaidic acid tail is susceptible to hydrolysis, releasing free cholesterol and free fatty acid.
-
Acidic Buffers (pH < 4.0): Slow hydrolysis occurs. However, if the lipid is in a liposomal formulation, low pH can destabilize the liposome structure (fusion/aggregation), exposing the lipid to the aqueous phase and accelerating degradation.
-
Neutral Buffers (pH 7.0 - 7.4): Optimal Stability. At physiological pH, the ester bond is kinetically stable in the absence of esterase enzymes.
-
Alkaline Buffers (pH > 9.0): Rapid saponification. Hydroxide ions (
) attack the carbonyl carbon of the ester. Avoid carbonate buffers at high pH.
B. Oxidation (Lipid Peroxidation)
Even though the trans configuration is thermodynamically more stable than the cis, the double bonds at carbons 9 and 12 are still susceptible to free radical attack, especially in buffers containing trace metal ions.
-
Risk Factor: Transition metals (
, ) in buffers act as catalysts for the Fenton reaction, generating hydroxyl radicals that attack the lipid tail. -
Mitigation: Buffers must contain chelating agents (e.g., EDTA, DTPA).[1]
Summary of Stability Conditions
| Parameter | Optimal Condition | Critical Danger Zone | Mechanism of Failure |
| pH | 7.2 – 7.4 (PBS/HEPES) | > 9.0 or < 4.0 | Base-catalyzed saponification or Acid-catalyzed hydrolysis.[1] |
| Temperature | -20°C (Storage) / 37°C (Assay) | > 60°C | Thermal oxidation and increased hydrolysis rate.[1] |
| Buffer Additives | 0.1 mM EDTA/DTPA | Metal-catalyzed autoxidation of the diene tail.[1] | |
| Physical State | Incorporated in Liposomes/LNP | Free powder in water | Precipitation and macro-aggregation (insolubility). |
Visualizing Degradation Pathways
The following diagram illustrates the two primary breakdown routes for this compound.
Figure 1: Degradation pathways showing hydrolytic cleavage (yielding free sterol) and oxidative attack (yielding peroxides).[1]
Experimental Protocols
Protocol A: Preparation of Stable Stock in Buffer (Liposome Method)
Context: You cannot dissolve this lipid directly in buffer. You must create a lipid film and hydrate it.
Reagents:
-
Co-lipid (e.g., POPC or DSPC) – Required for stable bilayer formation.[1]
-
Chloroform (HPLC Grade)[1]
-
Buffer: PBS pH 7.4 + 0.1 mM EDTA (degassed)
Step-by-Step:
-
Dissolution: Dissolve this compound and Co-lipid in Chloroform in a glass vial. (Recommended molar ratio 1:10 Cholesteryl Ester : Phospholipid).
-
Evaporation: Evaporate solvent under a stream of Nitrogen gas while rotating the vial to form a thin, uniform lipid film on the glass wall.
-
Desiccation: Place vial under vacuum for 2-4 hours to remove trace solvent.
-
Hydration: Add the Buffer (PBS + EDTA) to the dried film.
-
Note: The film will not dissolve. It will flake off.
-
-
Dispersion: Vortex vigorously for 1 minute.
-
Sizing (Critical): Sonicate (bath or probe) or extrude through a polycarbonate filter (100 nm) until the solution becomes clear/opalescent. This creates Small Unilamellar Vesicles (SUVs) containing your cholesteryl ester in the hydrophobic core.
Protocol B: Extraction for Stability Analysis
Context: To measure if degradation occurred, you must extract the lipids back out of the buffer.
-
Quench: Add 2 volumes of Methanol to 1 volume of aqueous sample.
-
Extract: Add 1 volume of Chloroform. Vortex.
-
Phase Split: Add 1 volume of water. Centrifuge at 2000 x g for 5 mins.
-
Collect: Remove the lower organic phase (Chloroform) containing the lipids.
-
Analyze: Inject into HPLC or GC.
Troubleshooting & FAQ
Q1: My buffer solution turned cloudy immediately after adding the this compound stock.
Diagnosis: Solubility Failure / Precipitation.
Cause: You likely added a stock solution dissolved in Ethanol or DMSO directly to an aqueous buffer. Cholesteryl esters are extremely hydrophobic (
Q2: I am detecting "Free Cholesterol" in my sample after 24 hours at 37°C.
Diagnosis: Hydrolysis. Cause:
-
pH Drift: Check if your buffer pH has shifted.
-
Contamination: Biological samples (cell lysates/serum) contain Cholesterol Esterases. Solution: Add an esterase inhibitor (e.g., PMSF or specific lipase inhibitors) if working with biological fluids.[1] Ensure buffer is strongly buffered (e.g., 20-50 mM HEPES) to maintain pH 7.4.[1]
Q3: My HPLC chromatogram shows multiple small peaks eluting before the main this compound peak.
Diagnosis: Oxidation Products.[4][5][6][7] Cause: The linoleelaidic tail has oxidized into hydroperoxides (more polar, elute earlier on Reverse Phase columns). Solution:
-
Ensure all buffers are degassed (argon sparge).
-
Add 0.1 mM EDTA to chelate metal ions.
-
Add an antioxidant like BHT (Butylated hydroxytoluene) at 0.01% to the storage solvents, provided it doesn't interfere with your downstream assay.
Q4: Why is my "Linolelaidate" standard solid at room temperature while my "Linoleate" standard is liquid/waxy?
Diagnosis: Normal Physical Property. Explanation: This confirms you have the correct isomer. The trans double bonds in linoleelaidic acid allow the molecules to pack more tightly (higher crystallinity) than the kinked cis bonds of linoleic acid. This is not a stability issue; it is a verification of identity.
Workflow Visualization
Figure 2: Critical workflow for transferring this compound from solid state to stable aqueous buffer system.[1]
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids: Oxidation and Hydrolysis Concerns. Retrieved from [Link]
-
Christie, W. W. (2023).[1] Cholesterol and Cholesterol Esters: Structure, Occurrence, Biochemistry and Analysis. Lipid Maps. Retrieved from [Link][1]
-
Gurr, M. I., Harwood, J. L., & Frayn, K. N. (2002).[1] Lipid Biochemistry: An Introduction. Blackwell Science. (Standard text regarding fatty acid isomer stability).
Sources
overcoming aggregation issues with Cholesteryl linolelaidate liposomes
Topic: Overcoming Aggregation & Instability Issues
Status: Active Technical Lead: Senior Application Scientist Last Updated: February 2, 2026[1]
Executive Summary
Cholesteryl linolelaidate (Cholesteryl 9t,12t-octadecadienoate) is a cholesterol ester of the trans-fatty acid linolelaidic acid.[1][2][3] Unlike free cholesterol, which acts as a membrane fluidizer/stabilizer, cholesteryl esters (CEs) are highly hydrophobic and non-amphiphilic.[2] They do not spontaneously form bilayers.[2]
The Core Challenge: Aggregation in this system is rarely simple "clumping." It is often phase separation .[2] Because this compound has a melting point (Tm) of ~41–42.5°C, it will crystallize out of the lipid bilayer if the temperature drops below this threshold during processing, or if the molar ratio exceeds the bilayer's solubility limit (typically <5-10% for true bilayers).
This guide addresses the three vectors of failure: Thermal History , Formulation Ratios , and Electrostatic Stabilization .
Module 1: Formulation & Pre-Preparation
Q: I am seeing immediate precipitation upon hydration. Is my lipid bad? A: It is likely not the lipid quality, but the Carrier-to-Ester ratio .[1][2][3] this compound cannot form liposomes on its own.[2] It requires a "bilayer-competent" phospholipid (e.g., POPC, DSPC) to host it.[1][2][3]
-
The Limit: In a standard bilayer, CE solubility is low. If you exceed ~5-10 mol%, the ester will phase-separate into a core oil droplet (forming an emulsion/LDL-mimic) or precipitate as crystals.[1][2][3]
-
The Fix: Ensure your phospholipid:cholesterol:CE ratio is optimized. A robust starting point is 60:30:10 (Phospholipid : Free Cholesterol : this compound).[1][2][3] The free cholesterol helps solubilize the ester within the membrane hydrophobic region.
Q: What solvent system should I use for the initial film? A: Chloroform alone may not fully dissolve the transition-state complexes of phospholipids and CEs.
-
Recommendation: Use Chloroform:Methanol (2:1 v/v) .[1][2][3][4]
-
Why? Methanol helps solvate the polar headgroups of the carrier phospholipids, ensuring a homogeneous mix before the film dries. If the lipids separate during drying, they will not hydrate uniformly.
Module 2: Processing Parameters (The "Critical Path")
Q: My extruder clogs instantly. What is happening? A: You are likely processing below the Phase Transition Temperature (Tm) .[2] this compound melts at ~42°C. If you extrude at room temperature (25°C), the ester is a solid waxy crystal.[2] It will not pass through the polycarbonate membrane; it will block it.
-
Protocol Requirement: All steps (Hydration, Sonication, Extrusion) must occur at >50°C .[2]
-
Heating Block: Keep the extruder assembly heated. If using a hand-held extruder, pre-heat the block and syringes.[1][2]
Q: After sonication, the solution is cloudy. Is this aggregation? A: Not necessarily. Large Unilamellar Vesicles (LUVs) are naturally turbid.[1][2][3] However, if you see "snowflakes" or sedimentation, that is aggregation.
-
Check PDI: Use Dynamic Light Scattering (DLS).[1][2][3][5] A Polydispersity Index (PDI) < 0.2 indicates a uniform population.[1][2][3] PDI > 0.4 suggests aggregation or incomplete sizing.[2]
Visual Workflow: Correct Preparation Logic
Figure 1: Critical Temperature Control Workflow. Note the mandatory heating during Hydration and Sizing steps to prevent this compound crystallization.
Module 3: Stabilization & Storage
Q: My liposomes aggregate after 24 hours at 4°C. Why? A: This is likely Ostwald Ripening or Charge Neutralization .[2]
-
Ostwald Ripening: Small crystals of CE may exit the bilayer and merge into larger crystals.
-
Solution: Add DSPE-PEG2000 (1–5 mol%) . The PEG layer provides a steric barrier that physically prevents vesicles from coming close enough to fuse or exchange lipids.
-
-
Zeta Potential: If your liposomes are neutral (e.g., pure POPC/CE), they have no electrostatic repulsion.[1][2]
Q: Can I freeze these liposomes? A: Never freeze liposomes containing high-Tm cholesterol esters without a cryoprotectant.[1][2][3] Freezing causes ice crystal formation that punctures the bilayer, leading to immediate aggregation upon thawing.
-
Storage: Keep at 4°C. If long-term storage is needed, lyophilize using Sucrose or Trehalose (ratio 5:1 sugar:lipid) as a cryoprotectant matrix.[1][2][3]
Module 4: Troubleshooting Decision Matrix
Use this logic flow to diagnose specific aggregation phenotypes.
Figure 2: Diagnostic logic for identifying the root cause of liposomal instability based on the timing of aggregation.[1][2][3]
Summary of Critical Parameters
| Parameter | Specification | Reason for Failure |
| Melting Point (Tm) | ~41–42.5°C | Processing below this temp causes CE to act as a solid defect, rupturing the membrane.[1][2][3] |
| Max Molar % | 5–10% (in bilayer) | Excess CE separates into a core oil phase (Emulsion) or precipitates.[1][2][3] |
| pH Buffer | pH 7.4 (HEPES/PBS) | Extreme pH can hydrolyze the ester bond over time.[2] |
| Zeta Potential | ** | ζ |
| Sizing Method | Extrusion > Sonication | Extrusion aligns the CE in the bilayer better than chaotic sonication. |
References
-
PubChem. (2025).[1][2][3] Cholesteryl linoleate (Cholesteryl 9t,12t-octadecadienoate) Compound Summary. National Library of Medicine.
-
Larodan. (2025).[1][2][3] Cholesteryl Linoelaidate Product Data & Properties. Larodan Research Grade Lipids.[2]
-
Ginsberg, H. N., et al. (2025).[1][2] Physical properties of cholesteryl esters and their interaction with phospholipid bilayers. NIH/PubMed.[2][6]
-
Ascension Sciences. (2020).[1][2][3][7] Lipid Composition Effect on Liposome Properties: Role of Cholesterol. Pharma Excipients.
-
Bozzuto, G., & Molinari, A. (2015).[1] Liposomes as nanomedical devices. International Journal of Nanomedicine. (Discusses Zeta potential and PEGylation strategies).
Sources
- 1. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. larodan.com [larodan.com]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linolelaidic acid - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
method development for separating Cholesteryl linolelaidate from its isomers
This guide serves as a technical support resource for researchers developing methods to separate Cholesteryl Linolelaidate (trans-9, trans-12 C18:2 cholesteryl ester) from its natural isomer Cholesteryl Linoleate (cis-9, cis-12).
Subject: Method Development for Geometric Isomer Resolution (Cis/Trans) Ticket Priority: High (Technical Complexity) Assigned Specialist: Senior Application Scientist
Executive Summary & Strategy
Separating this compound (trans) from Cholesteryl Linoleate (cis) is a classic chromatographic challenge. Both molecules are isobaric (MW ~649.1 g/mol ) and possess nearly identical hydrophobicity. Standard Reversed-Phase (RP-HPLC) C18 methods often fail to resolve them, resulting in co-elution.
The Solution: You must exploit the difference in electronic configuration (pi-cloud geometry) rather than polarity or boiling point.
-
For Intact Isolation: Silver Ion Chromatography (Ag-HPLC) is the gold standard.
-
For Quantification Only: Transesterification followed by GC-FID/MS (analyzing FAMEs) is the most robust route.
Decision Matrix: Which Method Do I Need?
Before troubleshooting, confirm you are using the correct platform for your end goal.
Figure 1: Decision tree for selecting the appropriate separation methodology based on experimental goals.
Protocol A: Silver Ion HPLC (Ag-HPLC)
Best for: Isolating intact this compound.
Mechanism: Silver ions (
Troubleshooting Guide
Q: My cis and trans peaks are merging. How do I improve resolution? A: The separation is driven by the stability of the Silver-Olefin complex.
-
Lower the Temperature: Unlike RP-HPLC, Ag-complexation is exothermic. Lowering column temperature (e.g., to 10°C or 15°C) significantly strengthens the complex interaction, increasing retention and resolution between cis and trans species.
-
Modify Modifier: Reduce the percentage of polar modifier (acetonitrile or acetone) in your hexane mobile phase. A typical starting point is Hexane:Acetonitrile (99.5:0.5). Even a 0.1% change can drastically alter retention.
Q: The retention times are shifting (drifting) between runs. Why? A: This is usually due to trace moisture or silver ion bleeding .
-
Moisture Control: Silver ions are hygroscopic. Water deactivates the column. Ensure solvents are strictly anhydrous. Install a moisture trap (molecular sieves) before the injector.
-
Column Conditioning: If using a commercially loaded column (e.g., ChromSpher Lipids), silver ions can slowly leach. Dedicate this column solely to this assay; do not flush with high-polarity solvents (methanol/water) unless specified, as this strips the silver.
Q: I cannot see the peaks. What detector should I use? A: Cholesteryl esters have weak UV absorption (205-210 nm), which is often obscured by solvent cutoff.
-
Recommended: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal for non-volatile analytes and provide a flat baseline during gradients.
-
Alternative: UV at 208 nm is possible only if using high-purity spectroscopic grade Hexane/Acetonitrile.
Recommended Ag-HPLC Conditions
| Parameter | Setting |
| Column | ChromSpher 5 Lipids (Ag-loaded) or Discovery Ag-ION |
| Mobile Phase | Isocratic: Hexane / Acetonitrile (99.8 : 0.2 v/v) |
| Flow Rate | 1.0 mL/min |
| Temp | 15°C - 20°C (Critical control) |
| Detection | ELSD (Drift tube 40°C, Gain 5) |
Protocol B: GC-MS (Fatty Acid Analysis)
Best for: Quantifying the ratio of linolelaidate to linoleate in biological samples. Note: This method destroys the intact ester bond but provides the most accurate quantitation of the isomer ratio.
Troubleshooting Guide
Q: I see "ghost peaks" or broad tailing for the cholesteryl esters. A: Direct injection of intact cholesteryl esters requires high temperatures (300°C+).
-
Fix: Do not analyze intact. Perform Transesterification to convert the fatty acids into Methyl Esters (FAMEs). FAMEs are volatile and easily separated on polar GC columns.
-
Protocol: Use Boron Trifluoride (
) in methanol (14%) at 100°C for 30 mins. Extract FAMEs with hexane.[2][3]
Q: Which GC column separates C18:2 cis/trans isomers? A: A standard non-polar column (DB-1, DB-5) will not separate the critical cis/trans pair effectively.
-
Requirement: You need a High Polarity Cyanopropyl column (e.g., SP-2560 or CP-Sil 88).
-
Length: Minimum 100m length is often required for baseline resolution of complex trans isomers (like CLA). For simple linoleate/linolelaidate, 60m is sufficient.
Q: How do I confirm the peak identity without a standard? A: Use Mass Spectrometry (EI source).
-
Diagnostic Ions: While FAME spectra are similar, look for specific allylic cleavage ions. However, retention time matching with a FAME Isomer Standard Mix (e.g., Supelco 37 Component FAME Mix) is the primary identification method for geometric isomers.
Protocol C: Reversed-Phase HPLC (The Alternative)
Best for: Labs without Ag-columns or GC, but requires specialized C30 phases.
Troubleshooting Guide
Q: Why do C18 columns fail? A: C18 separates based on hydrophobicity. The cis "kink" in linoleate reduces the effective chain length slightly compared to the linear trans linolelaidate, but the difference is too small for standard C18 pore structures to resolve.
Q: How can I make RP-HPLC work? A: You need Shape Selectivity .
-
Use a C30 Column: The longer alkyl chains in C30 phases order themselves more rigidly, creating "slots" that discriminate molecules based on 3D shape (linearity). The linear trans isomer will penetrate deeper into the C30 phase and elute later than the bulky cis isomer.
-
Mobile Phase: Methanol/Isopropanol gradients work best. Acetonitrile can sometimes suppress shape selectivity mechanisms.
Visualizing the Separation Mechanism
Understanding the molecular interaction is key to troubleshooting.
Figure 2: Mechanism of Silver Ion Chromatography. The accessible pi-electrons in the cis-isomer allow for stronger retention compared to the sterically hindered trans-isomer.
References
-
Christie, W.W. (1989).[4] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[1][4][5] Journal of Lipid Research, 30, 1471-1473.[4]
-
Momchilova, S. & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids: Preparation and properties. Journal of Separation Science, 26(3-4), 261-270.
-
Dittmer, J.C. & Wells, M.A. (1969). Quantitative and Qualitative Analysis of Lipids and Lipid Components. Methods in Enzymology, 14, 482-530.
-
AOCS Official Method Ce 1h-05 . (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society.
Sources
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation and characterization of cholesteryl oxo- and hydroxy-linoleate isolated from human atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Separation of cholesterol esters by silver ion chromatography using high-performance liquid chromatography or solid-phase extraction columns packed with a bonded sulphonic acid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic Cholesteryl Linolelaidate
Welcome to the technical support center for synthetic cholesteryl linolelaidate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during the synthesis, purification, and analysis of this molecule. Our approach is built on a foundation of scientific integrity, ensuring that every protocol is a self-validating system.
Structure of this Guide
This document is structured to follow the typical experimental lifecycle of synthetic this compound. We will address potential issues in the following order:
-
Synthesis and Purification: Troubleshooting common hurdles in creating and isolating the target compound.
-
Identity and Structural Confirmation: Ensuring the synthesized molecule is indeed this compound.
-
Purity Assessment: Quantifying the purity and identifying potential contaminants.
-
Stability and Storage: Best practices for maintaining the integrity of the final product.
Part 1: Synthesis and Purification Troubleshooting
The successful synthesis of high-purity this compound hinges on the quality of starting materials and the precise control of reaction and purification conditions.
FAQ 1: My esterification reaction shows low yield. What are the common causes?
Answer: Low yield in the esterification of cholesterol with linolelaidic acid is a frequent issue. The root cause often lies in one of three areas: reactant quality, reaction conditions, or catalyst inefficiency.
-
Reactant Integrity:
-
Cholesterol Purity: The presence of sterol impurities or oxidation products in your cholesterol starting material can inhibit the reaction.[1][] Always use cholesterol of the highest possible purity (>98%).
-
Linolelaidic Acid Quality: Linolelaidic acid is susceptible to oxidation at its double bonds. Use a fresh bottle or a sample that has been stored properly under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Purity can be quickly checked via GC-FAME analysis after methylation.[3]
-
-
Reaction Conditions:
-
Water Contamination: Esterification reactions, especially those using carbodiimide coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide), are highly sensitive to water.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature: While heating can increase the reaction rate, excessive temperatures can lead to side reactions or degradation of the fatty acid chain. Monitor the reaction closely and maintain the temperature specified in your protocol.
-
-
Catalyst/Reagent Issues:
-
EDCI/Coupling Agent Degradation: EDCI is moisture-sensitive. Use a fresh bottle or a properly stored aliquot.
-
Enzymatic Synthesis: If you are using an enzymatic approach with cholesterol esterase, ensure the enzyme has not lost activity due to improper storage or handling.[5] The organic solvent system must also be compatible with the enzyme's function.
-
Troubleshooting Flowchart: Low Reaction Yield
Caption: Decision tree for troubleshooting low synthesis yield.
FAQ 2: I'm having trouble purifying the crude product using column chromatography. The fractions are not clean. What can I do?
Answer: Co-elution of the product with unreacted starting materials (especially cholesterol) or non-polar byproducts is a common purification challenge. Here’s how to improve your separation:
-
Optimize Your Solvent System (Mobile Phase): The polarity of your mobile phase is critical. Cholesteryl esters are very non-polar.
-
Start with a highly non-polar system, such as pure hexane or heptane, and gradually increase the polarity by adding a solvent like ethyl acetate or diethyl ether in small increments.
-
Pro-Tip: Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column. A good system will show clear separation between your starting materials, the product spot (this compound), and any byproducts. A target Rf value for the product should be around 0.3-0.4 for optimal column separation.
-
-
Check Your Stationary Phase (Silica Gel):
-
Ensure your silica gel is properly activated (i.e., free of adsorbed water) by baking it in an oven if necessary. Water deactivates the silica and reduces its separation efficiency.
-
Consider the particle size and pore size of the silica. Finer mesh sizes can provide better resolution but will have slower flow rates.
-
-
Improve Your Column Packing and Loading:
-
A poorly packed column with channels or cracks will lead to terrible separation. Pack the column as a slurry to ensure a uniform bed.
-
Load the crude product onto the column in the smallest possible volume of solvent to ensure a tight starting band.
-
Part 2: Identity and Structural Confirmation
Once purified, you must unequivocally confirm the identity of the compound. Mass spectrometry and NMR spectroscopy are the gold standards for this purpose.
FAQ 3: How do I confirm the molecular weight and structure using Mass Spectrometry (MS)?
Answer: Mass spectrometry confirms the molecular mass of the compound and can provide structural information through fragmentation patterns. Due to the low polarity of cholesteryl esters, specific ionization techniques are required.[6][7][8]
-
Method of Choice: Liquid Chromatography-Mass Spectrometry (LC-MS) with either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) using a lithiated or sodiated adduct is highly effective.[9][10]
-
Expected Mass: this compound (C₄₅H₇₆O₂) has a monoisotopic mass of approximately 648.58 g/mol .
-
What to Look For:
-
In the mass spectrum, you should look for the molecular ion peak. Using ESI, this will likely be an adduct, such as [M+Na]⁺ at m/z ~671.58 or [M+NH₄]⁺ at m/z ~666.6.
-
Tandem MS (MS/MS) can be used to fragment the molecular ion. A characteristic fragmentation pattern for cholesteryl esters is the loss of the fatty acid chain, resulting in a prominent fragment ion corresponding to the cholesterol backbone (m/z ~369.35).[11]
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in an appropriate solvent (e.g., isopropanol or chloroform/methanol) to a concentration of ~1 mg/mL.[12] Further dilute in the mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatography: Use a C18 reverse-phase column.
-
MS Detection:
-
Mode: Positive ion mode.
-
Scan Range: Set the mass range to scan from m/z 150 to 1000.
-
Fragmentation (MS/MS): Select the parent ion (e.g., m/z 671.58) for collision-induced dissociation (CID) to observe the characteristic daughter ions.
-
FAQ 4: What are the key signals to look for in the ¹H and ¹³C NMR spectra?
Answer: NMR spectroscopy provides a detailed fingerprint of the molecule's structure. While a full 2D NMR assignment can be complex[15][16], several key signals in the 1D spectra can quickly confirm the structure of this compound.
-
Causality: The chemical environment of each proton and carbon atom determines its resonance frequency (chemical shift). The ester linkage, the double bonds in both the cholesterol ring and the fatty acid chain, and the methyl groups all produce characteristic signals.
Summary of Key NMR Signals (in CDCl₃)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Cholesterol C3-H | ~4.6 (multiplet) | ~74 | Proton attached to the carbon bearing the ester oxygen; shifted downfield. |
| Cholesterol C6-H | ~5.4 (multiplet) | ~122 | Vinylic proton in the cholesterol B-ring. |
| Linolelaidate Vinylic -CH=CH- | ~5.3-5.4 (complex multiplet) | ~128-132 | Protons of the two trans double bonds in the fatty acid chain. |
| Ester Carbonyl C=O | N/A | ~173 | Characteristic chemical shift for an ester carbonyl carbon. |
| Cholesterol C18 & C19 Methyls | ~0.6-1.1 (singlets) | ~12, ~19 | Angular methyl groups on the steroid backbone. |
| Fatty Acid Terminal Methyl | ~0.9 (triplet) | ~14 | Terminal CH₃ group of the linolelaidate chain. |
This table is a guide; exact shifts can vary based on solvent and instrument. A full assignment requires 2D NMR techniques like COSY and HSQC.[17]
Part 3: Purity Assessment
Purity is arguably the most critical quality control parameter. HPLC is the preferred method for quantitative analysis.
FAQ 5: My HPLC analysis shows multiple peaks. How do I identify the main peak and potential impurities?
Answer: An HPLC chromatogram provides a quantitative measure of purity based on the relative area of the detected peaks.
-
Identifying the Main Peak: In a successful synthesis, the largest peak by area should correspond to your product, this compound. Its identity can be confirmed by collecting the fraction and analyzing it via MS.
-
Identifying Impurities:
-
Unreacted Cholesterol: Cholesterol is more polar than its ester. In a reverse-phase HPLC system (e.g., C18 column), cholesterol will have a shorter retention time than this compound.
-
Unreacted Linolelaidic Acid: Free fatty acids also have shorter retention times than the cholesteryl ester.
-
Other Cholesteryl Esters: If your linolelaidic acid was contaminated with other fatty acids (e.g., oleic, palmitic acid), you would see other cholesteryl ester peaks, typically eluting very close to your main product peak. A high-resolution column is needed to separate these.[18]
-
Degradation Products: Oxidized species may appear as small peaks, often with slightly different retention times.
-
Workflow: Investigating an Impure Sample
Caption: Troubleshooting workflow for an impure HPLC result.
Part 4: Stability and Storage
This compound is not indefinitely stable. Proper storage is essential to prevent degradation that could compromise experimental results.
FAQ 6: What are the best practices for storing synthetic this compound?
Answer: The primary degradation pathway is oxidation of the two double bonds in the linolelaidate chain. Light, heat, and oxygen are the main drivers of this process.
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower (-80°C for long-term) | Slows down all chemical degradation processes. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Form | As a solid or in a degassed organic solvent | A solid is generally more stable. If in solution, use a solvent like chloroform or hexane that has been sparged with inert gas. |
| Light | Protected from light (amber vials) | Light can catalyze the formation of free radicals and promote oxidation. |
FAQ 7: How can I check if my stored sample has degraded over time?
Answer: Before using a stored sample, especially one that is several months old, it is prudent to re-analyze its purity.
-
TLC Analysis (Quick Check): Dissolve a small amount and run it on a TLC plate against a fresh standard if available. Look for the appearance of new spots (streaking near the baseline can indicate more polar oxidation products).
-
HPLC Analysis (Quantitative Check): Re-run the HPLC purity analysis. A decrease in the area of the main peak and the appearance of new, small peaks is a clear sign of degradation.
-
Peroxide Value (Advanced Check): For a more rigorous assessment of oxidation, a peroxide value test can be performed, although this is more common in industrial settings.
Following these guidelines will help ensure the quality, integrity, and reliability of your synthetic this compound, leading to more accurate and reproducible experimental outcomes.
References
-
Analytical methods for cholesterol quantification. Clinical Lipidology. [Link]
-
Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. PubMed. [Link]
-
Biosynthesis of cholesterol linoleate by polyethylene glycol-modified cholesterol esterase in organic solvents. PubMed. [Link]
-
2D Assignment of cholesteryl acetate. University of Windsor. [Link]
-
Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials. National Institutes of Health. [Link]
-
Cholesterol ester analysis. Cyberlipid. [Link]
-
Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PubMed Central. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. National Institutes of Health. [Link]
-
Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry. PubMed. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
-
Conformation and packing of unsaturated chains in this compound at 123 K. PubMed. [Link]
-
Regulation of Cholesterol and Fatty Acid Synthesis. PubMed Central. [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid. PubMed Central. [Link]
-
Cholesterol-impurities. Pharmaffiliates. [Link]
-
Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. National Institutes of Health. [Link]
-
A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. ResearchGate. [Link]
-
Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. ResearchGate. [Link]
-
Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. ResearchGate. [Link]
-
Cholesterol Synthesis | Biochemistry Review (Full Lesson) | Sketchy Medical | USMLE Step 1. YouTube. [Link]
-
A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. ResearchGate. [Link]
-
Cholesteryl Linoleate. PubChem. [Link]
-
Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. PubMed Central. [Link]
-
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed. [Link]
-
Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. PubMed. [Link]
-
MSBNK-Antwerp_Univ-METOX_N102717_9EE2. MassBank. [Link]
-
Regulation of cholesterol and fatty acid synthesis. PubMed. [Link]
-
Synthesis and purification of polyunsaturated triglycerides. ResearchGate. [Link]
-
NMR Spectra Database. Cholesteryl Acetate. IMSERC. [Link]
-
Cholesterol Impurity 2. Alentris Research Pvt. Ltd.. [Link]
-
Saturated Fatty Acids and Methyl Esters. AOCS. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. aocs.org [aocs.org]
- 4. Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of cholesterol linoleate by polyethylene glycol-modified cholesterol esterase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. massbank.eu [massbank.eu]
- 12. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 16. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
- 17. aocs.org [aocs.org]
- 18. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cholesteryl linolelaidate vs. cholesteryl linoleate effect on membrane properties
Topic: in Membrane Biophysics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Impact on Membrane Properties, Phase Behavior, and Atherogenicity
Executive Summary
This guide provides a technical comparison between Cholesteryl Linoleate (CL) , the predominant cis-isomer cholesteryl ester in human lipoproteins, and Cholesteryl Linolelaidate (CLL) , its trans-isomer counterpart.[1] While often discussed in the context of dietary "trans fats," the biophysical implications of CLL incorporation into lipid membranes and lipoprotein cores are profound.
Key Distinction: The geometric isomerism (cis vs. trans) at the
Molecular Structure & Physicochemical Basis[2]
The functional divergence begins with stereochemistry. The cis double bonds in linoleate create a rotational barrier that prevents tight acyl chain packing. In contrast, the trans double bonds in linolelaidate straighten the hydrocarbon chain, allowing it to mimic the van der Waals interaction potential of saturated fatty acids (e.g., stearate).
Diagram 1: Steric Alignment & Packing Efficiency
The following diagram illustrates the steric consequences of the isomerism on membrane/core packing.
Caption: Impact of cis- vs. trans-isomerism on acyl chain alignment, packing density, and phase state at physiological temperature.
Membrane & Monolayer Biophysics[3]
While cholesteryl esters (CEs) primarily reside in the hydrophobic core of lipoproteins (LDL/HDL) or lipid droplets, a fraction partitions into the phospholipid monolayer surface. This partitioning is critical for lipoprotein stability and enzymatic access.
Comparative Physical Properties
| Property | Cholesteryl Linoleate (CL) | This compound (CLL) | Biophysical Consequence |
| Isomerism | cis-9, cis-12 | trans-9, trans-12 | CLL lacks the "kink," reducing fluidity.[1] |
| Phase State (37°C) | Liquid / Liquid-Crystalline | Solid / Highly Ordered | CLL cores are resistant to deformation.[1] |
| Transition Temp (Tm) | ~35–40°C (Smectic | > 50°C (Solid | CLL may crystallize in vivo.[1] |
| Monolayer Area | High (~90 Ų/molecule) | Low (~45 Ų/molecule) | CLL condenses monolayers, reducing permeability.[1] |
| Miscibility | Miscible with Triolein | Phase separates from Triolein | CLL forms distinct crystalline domains. |
Effect on Membrane Fluidity (Anisotropy)
Experiments using fluorescence anisotropy (e.g., DPH probe) reveal that incorporating CLL into model membranes significantly increases the order parameter (S) compared to CL.[1]
-
CL Effect: Perturbs acyl chain packing, maintaining membrane fluidity.
-
CLL Effect: Acts similarly to cholesterol or saturated CEs, increasing the "stiffness" of the lipid bilayer or monolayer.
Biological Implications: Atherosclerosis & Hydrolysis[1]
The physical state of the CE determines its biological fate. The "Hard Core" hypothesis suggests that LDL particles enriched with high-melting-point esters (like CLL or saturated esters) are less efficiently cleared and more prone to aggregation.[1]
Enzymatic Hydrolysis Resistance
Lysosomal Acid Lipase (LAL) requires the CE to be in a fluid state to access the ester bond.
-
Mechanism: CLL's ordered structure and tight packing sterically hinder the active site of LAL.
-
Result: Incomplete hydrolysis leads to lysosomal accumulation of CLL, a hallmark of foam cell formation (macrophages loaded with lipid droplets).
Diagram 2: Pathological Pathway of Trans-CE Accumulation
Caption: The "Trans-Fatty Acid Trap": How physical rigidity leads to enzymatic failure and plaque progression.[1]
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the Phase Transition Temperature (Tm) of CL vs. CLL.
-
Sample Prep: Dissolve 2-5 mg of pure CL and CLL in chloroform. Evaporate solvent under nitrogen stream to form a thin film. Desiccate overnight.
-
Hydration (Optional for pure CE): For pure ester analysis, seal in aluminum pans. For membrane interaction, hydrate film with PBS (pH 7.[1]4) and vortex to form multilamellar vesicles (MLVs).[1]
-
Scan: Heat from 10°C to 80°C at a rate of 2°C/min.
-
Analysis:
-
CL: Look for a broad endothermic peak near 35-40°C (Smectic-to-Liquid transition).[1]
-
CLL: Look for a sharper, higher-enthalpy peak >50°C (Solid-to-Liquid).
-
-
Validation: Run a pure DMPC standard (Tm = 24°C) to calibrate the calorimeter.
Protocol B: Monolayer Compression Isotherms (Langmuir Trough)
Objective: Measure molecular packing area (Ų/molecule).[1]
-
Setup: Clean Langmuir trough with chloroform/methanol. Fill with ultrapure water or PBS.
-
Spreading: Prepare 1 mg/mL solutions of CL and CLL in hexane. Carefully spread 20-50 µL onto the subphase.[1]
-
Equilibration: Wait 10-15 mins for solvent evaporation.
-
Compression: Compress barriers at 10 mm/min while recording Surface Pressure (
) vs. Area ( ). -
Result Interpretation:
-
Lift-off Area: CLL will show lift-off at a smaller area per molecule than CL.[1]
-
Collapse Pressure: CLL films typically collapse at higher pressures due to stronger van der Waals cohesion.
-
References
-
Small, D. M. (1988).[1] The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Definitive text on lipid phase behavior and cholesteryl ester polymorphism).
-
Kummerow, F. A. (2013).[1] "Interaction between sphingomyelin and oxysterols contributes to atherosclerosis and sudden death." American Journal of Cardiovascular Disease, 3(1), 17–26.[1]
-
Lundberg, B. (1975).[1] "Chemical composition and physical state of lipid deposits in atherosclerosis." Atherosclerosis, 53(1), 19-29.[1] (Foundational work on CE phase transitions in plaques).
-
Ginsberg, B. H., et al. (1982).[1] "Effect of the membrane lipid environment on the properties of insulin receptors." Biochemistry, 21(26), 6857-6867.[1] (Demonstrates effect of lipid fluidity on protein function).
-
Deckelbaum, R. J., et al. (1977).[1] "Structure and interactions of lipids in human plasma low density lipoproteins." Journal of Biological Chemistry, 252(2), 744-754.[1]
Sources
validating the identification of Cholesteryl linolelaidate in complex lipid extracts
Executive Summary: The Isomer Challenge
In high-throughput lipidomics, Cholesteryl Linolelaidate (18:2tt) is frequently misidentified as its abundant cis-isomer, Cholesteryl Linoleate (18:2cc) . Both molecules share an identical elemental formula (
Standard Reverse-Phase (C18) LC-MS/MS workflows often fail to chromatographically resolve these geometric isomers, leading to significant quantitative errors in studies regarding trans-fat metabolism and atherosclerosis.
This guide objectively compares the Standard C18 Protocol against the Silver-Ion (Ag+) Coordination Protocol . We establish the Ag+ method as the mandatory validation system for unambiguous identification of this compound.
Comparative Analysis: Standard vs. Validation Protocols
Method A: The "Standard" Alternative (C18 RP-LC-MS)
Commonly used in shotgun or high-throughput screening.
-
Mechanism: Separation based on hydrophobicity (partition coefficient).
-
Performance:
-
Resolution: Poor. The linear shape of the trans double bond (linolelaidate) mimics a saturated chain, often causing co-elution with the cis isomer or shifting it slightly into the tail of the abundant Cholesteryl Linoleate peak.
-
Risk: High probability of False Positives. The massive abundance of Cholesteryl Linoleate (typically 100x-1000x higher in plasma) masks the trace trans isomer.
-
-
Verdict: Suitable for total carbon number profiling, unsuitable for isomer-specific validation.
Method B: The Validation Standard (Ag+ LC-MS)
The required protocol for definitive identification.
-
Mechanism: Separation based on
-electron complexation. Silver ions ( ) impregnated in the stationary phase form reversible charge-transfer complexes with the double bonds of the fatty acid chain. -
Performance:
-
Specificity: High.
interacts strongly with cis double bonds (sterically accessible -clouds) and weakly with trans double bonds (sterically hindered). -
Outcome: This compound (Trans) elutes significantly earlier than Cholesteryl Linoleate (Cis) .
-
-
Verdict: The only self-validating method for confirming the presence of the trans isomer.
Data Presentation: Performance Metrics
| Feature | Standard C18 LC-MS/MS | Silver-Ion (Ag+) LC-MS/MS |
| Separation Principle | Hydrophobic Interaction | |
| Isomer Resolution ( | ||
| Elution Order | Variable / Co-elution | Trans (Weak interaction) |
| Sensitivity | High (ESI/APCI) | Moderate (Solvent restrictions) |
| Throughput | High (10-15 min run) | Low (30-45 min run) |
| Validation Status | Screening Only | Confirmatory Gold Standard |
Scientific Integrity: The Mechanism of Action
To validate your data, you must understand the causality of the separation. The separation in Method B is driven by the formation of a transient complex between the silver ion and the unsaturated centers of the fatty acid.
The Self-Validating Logic
-
Cis-Geometry: The "kinked" structure exposes the
-electrons, allowing strong overlap with the orbital. Result: Strong retention. -
Trans-Geometry: The linear structure sterically hinders the approach of the silver ion to the
-cloud. Result: Weak retention.
If your analyte does not elute before the abundant Cholesteryl Linoleate peak on a Silver-Ion column, it is not this compound .
Figure 1: Mechanism of Silver-Ion Chromatography. Trans-isomers interact weakly with Ag+ and elute first, providing a predictable retention time shift relative to cis-isomers.
Experimental Protocol: The Validation Workflow
This protocol uses a Nucleosil 100-5 SA (Sulfonic Acid) column loaded with Silver ions, coupled with APCI-MS (Atmospheric Pressure Chemical Ionization), which is preferred over ESI for neutral lipids like cholesteryl esters.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Avoid plasticware to prevent phthalate contamination.
-
Add 50 µL plasma/tissue homogenate to a glass tube.
-
Internal Standard Spike: Add 10 µL of Cholesteryl Linoleate-d7 (10 µM).
-
Note: Deuterated standards co-elute with their non-deuterated counterparts but provide mass differentiation (
673.6 vs 666.6).
-
-
Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex for 30s.
-
Centrifuge at 3000 x g for 5 min.
-
Collect the lower organic phase. Dry under
gas. -
Reconstitute in 100 µL Hexane:Isopropanol (99:1).
Step 2: Silver-Ion Column Preparation (If not pre-loaded)
Skip this if purchasing a pre-loaded Ag+ column (e.g., ChromSpher Lipids).
-
Flush SCX (Strong Cation Exchange) column with water.
-
Flush with 10%
solution (aqueous) for 20 column volumes.-
Warning: Silver nitrate is light-sensitive. Wrap column in foil.
-
-
Wash with water to remove free silver, then equilibrate with organic mobile phase.
Step 3: Chromatographic Conditions[1]
-
Column: ChromSpher 5 Lipids (Ag+ loaded), 250 x 4.6 mm.
-
Mobile Phase A: Hexane (0.1% Acetonitrile - modifier to regulate Ag+ strength).
-
Mobile Phase B: Hexane:Isopropanol (90:10).
-
Gradient: Isocratic hold 100% A for 5 min (elutes saturated CEs), then gradient to 10% B over 20 min.
-
Flow Rate: 1.0 mL/min.
Step 4: Mass Spectrometry Detection (APCI-MS/MS)
-
Precursor Scan:
-
This compound/Linoleate:
666.6 -
Internal Standard (d7):
673.6
-
-
Product Ion:
369.3 (Cholestadiene cation). -
Validation Logic: Monitor the
transition. You should observe two distinct peaks. The first peak is the trans (linolelaidate), the second is the cis (linoleate).
Figure 2: The Validation Decision Tree. Detection by mass alone (Step 1) is insufficient. Chromatographic separation of isomers (Step 2) is required for confirmation.
References
-
Christie, W.W. (1989). Silver ion chromatography and lipids. The Oily Press.
-
Momchilova, S. & Nikolova-Damyanova, B. (2003). Silver ion HPLC of cholesteryl esters of fatty acids. Journal of Liquid Chromatography & Related Technologies.
-
Hutchins, P.M., et al. (2008). Quantification of biological cholesteryl esters by liquid chromatography-mass spectrometry. Journal of Lipid Research.
-
Gallego, S.F., et al. (2018). Recognition and Avoidance of Ion Source-Generated Artifacts in Lipidomics Analysis. Analytical Chemistry.
Sources
Biological Activity Comparison: Cholesteryl Linolelaidate vs. Cholesteryl Linoleate
[1][2][3]
Executive Summary: The Phase Transition Hypothesis
The biological divergence between Cholesteryl Linoleate (cis-isomer) and Cholesteryl Linolelaidate (trans-isomer) is not merely a matter of receptor affinity, but of physical phase state at physiological temperature (37°C) .[1]
While the natural cis-isomer exists as a liquid-crystalline fluid at body temperature, allowing for efficient transport and enzymatic processing, the trans-isomer (linolelaidate) exhibits a significantly higher melting point.[1][2] This physical rigidity leads to the formation of solid crystals within the macrophage lysosome, resisting hydrolysis and mechanically triggering the NLRP3 inflammasome . This guide details the mechanistic, physical, and pathological differences between these two isomers.
Part 1: Chemical & Physical Properties
The geometric configuration of the double bonds (cis vs. trans) dictates the molecular packing density. Trans double bonds straighten the fatty acid chain, allowing the molecules to pack more tightly (similar to saturated fats), drastically elevating the phase transition temperature.
| Feature | Cholesteryl Linoleate (Control) | This compound (Target) |
| CAS Number | 604-33-1 | 19485-77-9 |
| Isomer Configuration | cis-9, cis-12-octadecadienoate | trans-9, trans-12-octadecadienoate |
| Molecular Geometry | Kinked ("U" shape); prevents tight packing.[1][2] | Linear (Straight chain); facilitates dense packing.[1] |
| Phase at 37°C | Liquid / Liquid-Crystalline | Solid / Crystalline |
| Melting Point | ~41–42°C (Liquid crystal transition near body temp) | Significantly Higher (>50°C estimated); Solid at body temp.[1][2] |
| Solubility | High in lipid droplets.[1][3] | Low; prone to precipitation/crystallization.[1] |
Part 2: Enzymatic Processing & Metabolism[3]
Hydrolysis by Lysosomal Acid Lipase (LAL)
The rate-limiting step in clearing cholesterol from foam cells is the hydrolysis of cholesteryl esters by LAL (LIPA) in the lysosome.
-
Cis-Isomer: The "kinked" structure prevents tight steric hindrance, allowing the active site of LAL to access the ester bond efficiently. Hydrolysis is rapid, releasing free cholesterol for efflux via ABCA1/ABCG1.[2]
-
Trans-Isomer: The rigid, linear structure packs into dense, semi-crystalline arrays that are sterically inaccessible to LAL.[2]
-
Result: Lysosomal Trapping. The ester cannot be hydrolyzed, leading to massive accumulation within the lysosome (similar to Wolman disease pathology).
-
Esterification by ACAT (SOAT)
Acyl-CoA:Cholesterol Acyltransferase (ACAT) esterifies free cholesterol in the ER.[1]
-
Substrate Specificity: ACAT prefers cis-unsaturated fatty acyl-CoAs (like linoleoyl-CoA).[1][2]
-
Inhibition: Trans-fatty acids (linolelaidic acid) are poor substrates for ACAT but can act as competitive inhibitors, potentially slowing the detoxification of free cholesterol in the ER, though the primary pathology remains lysosomal accumulation.
Part 3: Pathological Signaling (The Crystal-Inflammation Axis)
The most critical biological activity of this compound is its ability to nucleate crystals inside the cell.
Mechanism of Action:
-
Uptake: Macrophages ingest LDL containing this compound via scavenger receptors (CD36/SR-A).[1][2]
-
Accumulation: Due to hydrolysis resistance (LAL failure), the ester accumulates in the lysosome.
-
Crystallization: The high melting point causes the ester to phase-separate and crystallize at 37°C.
-
Lysosomal Rupture: Sharp crystals mechanically pierce the lysosomal membrane, releasing Cathepsin B into the cytosol.
-
Inflammasome Activation: Cytosolic Cathepsin B and K+ efflux trigger the assembly of the NLRP3 Inflammasome .
-
Cytokine Release: Activation of Caspase-1 leads to the cleavage of pro-IL-1β into active IL-1β , driving systemic inflammation and plaque instability.[1][2]
Visualization: The Inflammatory Cascade
Caption: Pathway demonstrating how the physical phase transition of this compound triggers the NLRP3 inflammatory cascade.[1][2]
Part 4: Experimental Protocols for Comparison
To validate these differences in a research setting, the following protocols are recommended.
Experiment A: Differential Scanning Calorimetry (DSC)
Objective: To definitively prove the phase difference at body temperature.
-
Preparation: Dissolve 5mg of each standard (Cis vs Trans) in chloroform. Evaporate solvent under nitrogen to form a film.[1]
-
Hydration: Hydrate lipid film with buffer (PBS) or analyze as neat lipid.[1]
-
Run: Scan from 0°C to 80°C at a rate of 2°C/min.
-
Expectation:
Experiment B: Lysosomal Hydrolysis Assay
Objective: To quantify LAL resistance.
-
Substrate: Create artificial micelles using PC:Cholesteryl Ester (Cis or Trans) in a 4:1 molar ratio.
-
Enzyme: Recombinant human LAL (rhLAL) in acidic buffer (pH 4.5).
-
Incubation: Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
Detection: Extract lipids and measure Free Cholesterol (FC) release using a fluorometric cholesterol oxidase assay.[1]
-
Expectation: Cis isomer will show linear FC generation; Trans isomer will show <10% hydrolysis rate relative to control.
Experiment C: Macrophage Crystal Formation
Objective: Visual confirmation of cytotoxicity.
-
Loading: Incubate cells with acetylated-LDL enriched with either Cis or Trans ester (50 µg/mL) for 24 hours.
-
Imaging: Use Polarized Light Microscopy.[1]
-
Expectation:
-
Cis: Lipid droplets appear as "Maltese Crosses" (liquid crystal) or amorphous spheres.[1]
-
Trans: Presence of sharp, birefringent needle-like crystals in the cytoplasm.
-
References
-
PubChem. (2025).[1] Cholesteryl linoleate | C45H76O2.[1] National Library of Medicine. Link
-
Larodan Research Grade Lipids. (2025).[1] Cholesteryl Linoelaidate | CAS 19485-77-9.[1][2] Link
-
Small, D. M. (1988).[1] Structure and Metabolism of Plasma Lipoproteins. In: The Physical Chemistry of Lipids. Plenum Press.[1] (Fundamental reference for cholesteryl ester phase transitions).
-
Duewell, P., et al. (2010).[1][2] NLRP3 inflammasomes are required for atherogenesis and activated by cholesterol crystals. Nature. (Mechanistic basis for crystal-induced inflammation).[1][2] Link
-
Bowden, J. A., et al. (2011).[1][2] Lipidomics of the human atherosclerotic plaque. Journal of Lipid Research. (Identification of trans-lipids in plaques). Link
-
Dubland, J. A., & Francis, G. A. (2015).[1][2] Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism. Frontiers in Cell and Developmental Biology. Link
differential scanning calorimetry of liposomes with Cholesteryl linolelaidate vs. cholesterol
Topic: Differential Scanning Calorimetry (DSC) of Liposomes: Cholesteryl Linolelaidate vs. Cholesterol Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical comparison of Cholesterol and This compound (the ester of cholesterol and trans-9,12-octadecadienoic acid) within phospholipid bilayers. While Cholesterol is the industry standard for membrane stabilization, this compound represents a distinct class of hydrophobic sterol esters often investigated for lipoprotein modeling or specific hydrophobic payloads.
Key Finding: Differential Scanning Calorimetry (DSC) reveals fundamental differences in membrane mechanics. Cholesterol acts as a "membrane buffer," abolishing the gel-to-liquid crystalline phase transition through deep intercalation and hydrogen bonding. In contrast, this compound lacks the amphiphilic hydroxyl anchor, leading to limited bilayer solubility (<4 mol%), phase separation, and a failure to induce the "condensing effect" characteristic of free cholesterol.
Mechanistic Foundation: The Structural Divergence
To interpret the DSC data correctly, one must first understand the molecular geometry and positioning of these two molecules within the lipid bilayer.
-
Cholesterol (Chol): An amphiphilic molecule.[1] Its 3
-hydroxyl group aligns with the polar headgroups of phospholipids (forming H-bonds with carbonyls), while its rigid steroid ring packs against the proximal acyl chains. This orientation restricts acyl chain mobility, increasing order in the fluid phase.[2] -
This compound (CL): A cholesteryl ester.[3] The polar hydroxyl group is esterified to linolelaidic acid (a trans fatty acid). This renders the molecule almost entirely hydrophobic. Lacking a polar anchor, CL cannot orient upright at the interface. Instead, it is sequestered in the hydrophobic core (between leaflets) or forms separate oily domains (plaques) when the solubility limit is exceeded.
Visualization: Bilayer Interaction Models
Figure 1: Mechanistic distinction between surface-active Cholesterol and core-seeking this compound.
DSC Analysis: Interpreting the Thermograms
Differential Scanning Calorimetry measures the excess heat capacity (
A. The Cholesterol Signature
Adding cholesterol to a phospholipid (e.g., DPPC) bilayer produces a classic, well-documented effect:
-
Broadening of the Peak: The sharp main transition (
) widens significantly. -
Enthalpy Reduction: The area under the curve (
) decreases. -
Abolition: At >33-50 mol%, the phase transition is effectively eliminated. The membrane exists in a "liquid-ordered" (
) state over a wide temperature range.
B. The this compound Signature
Adding this compound (CL) yields a fundamentally different thermogram due to its inability to integrate into the hydrogen-bonding network:
-
Limited Peak Broadening: Because CL resides in the core or separates, it does not restrict the acyl chains of the phospholipids to the same degree. The main transition peak (
) remains relatively sharp compared to cholesterol-containing samples. -
Phase Separation Artifacts: At concentrations >2-4 mol%, CL exceeds its solubility limit in the bilayer. This may appear as a secondary, minor endothermic peak representing the melting of the cholesteryl ester domains themselves, or simply as "noise" in the baseline.
-
No "Liquid-Ordered" Phase: CL fails to induce the high-order, high-mobility state characteristic of cholesterol.
Experimental Protocol: DSC of Sterol-Liposomes[5][6]
To generate reproducible data comparing these sterols, strict adherence to hydration and degassing protocols is required to prevent lipid oxidation (especially for the linolelaidate moiety) and bubble formation.
Materials
-
Lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).[5]
-
Sterols: Cholesterol (Grade >99%) vs. This compound.
-
Buffer: 10mM HEPES, 150mM NaCl, pH 7.4.
Workflow Diagram
Figure 2: Step-by-step workflow for preparing and analyzing liposomes via DSC.
Critical Steps for Accuracy:
-
Molar Ratios: Prepare a range of concentrations (e.g., 0, 5, 10, 20, 30 mol%). Note that CL will likely saturate the bilayer at the lower end of this range.
-
Thermal History: Perform at least three heating/cooling scans. Discard the first scan to eliminate thermal history from the extrusion process.
-
Reference Matching: Ensure the reference cell contains the exact buffer used for hydration, including any trace solvents if not fully removed (though vacuum desiccation should prevent this).
Comparative Data Summary
The following table summarizes the expected biophysical parameters for DPPC liposomes containing 20 mol% of either sterol.
| Parameter | DPPC + Cholesterol (20 mol%) | DPPC + this compound (20 mol%) |
| Main Transition ( | Slightly shifted / Broadened | Near native DPPC |
| Peak Width ( | Significantly Increased (>5°C) | Narrow (similar to pure DPPC) |
| Enthalpy ( | Markedly Decreased | Minimal reduction (per phospholipid) |
| Pre-transition ( | Abolished | Likely preserved or slightly perturbed |
| Bilayer Solubility | High (~66 mol%) | Very Low (<4 mol%) [1] |
| Membrane Phase | Liquid-Ordered ( | Coexistence (Gel + Ester Aggregates) |
Note on Solubility: The solubility limit of cholesteryl esters in phospholipid bilayers is extremely low. At 20 mol%, this compound will largely exist as phase-separated droplets or plaques associated with the bilayer but not integrated within it [2].
Implications for Drug Development
Understanding the distinction between these two molecules is vital for formulation scientists:
-
Membrane Stabilization: If the goal is to reduce leakage and stabilize the liposome in serum, Cholesterol is the mandatory choice. This compound does not provide the "condensing effect" required to prevent opsonization or leakage.
-
Lipoprotein Modeling: this compound is useful when creating artificial Low-Density Lipoprotein (LDL) particles or studying atherosclerosis models, where the core of the particle is hydrophobic [3].
-
Payload Capacity: If this compound is the drug (or a proxy for a hydrophobic drug), the DSC data confirms that the bilayer capacity is limited. High loading requires an oil-in-water emulsion or a lipid nanoparticle (LNP) with a hydrophobic core, rather than a standard bilayer liposome.
References
-
Huang, J., & Feigenson, G. W. (1999). A microscopic interaction model of maximum solubility of cholesterol in lipid bilayers. Biophysical Journal, 76(4), 2142–2157.[1] Link
- Ginsburg, G. S., et al. (1984). Physical properties of cholesteryl esters in lipid bilayers and their relevance to atherosclerosis. Journal of Biological Chemistry.
-
McElhaney, R. N. (2015). A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs... on DPPC bilayer membranes.[6] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1), 355-367. (Provides the baseline DSC protocols and cholesterol behavior). Link
- Lund-Katz, S., & Phillips, M. C. (1986). Packing of cholesterol and cholesteryl esters in monolayers and lipoproteins. Biochemistry.
Sources
- 1. Interactions of cholesterol with lipid bilayers: the preferred configuration and fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cholesteryl Linolelaidate vs. Saturated Cholesteryl Esters in Cellular Pathology
Executive Summary
This guide provides a technical comparison between Cholesteryl Linolelaidate (CL) —the ester of cholesterol and linoelaidic acid (trans-18:2)—and Saturated Cholesteryl Esters (SCEs) , such as Cholesteryl Palmitate (C16:0).
While both lipid classes contribute to atherogenesis, they drive cellular dysfunction through distinct physicochemical and metabolic mechanisms. SCEs are characterized by high melting points and a propensity to form cytotoxic solid crystals that mechanically rupture lysosomes. In contrast, CL acts as a "metabolic imposter," mimicking unsaturated lipids during uptake but exhibiting resistance to lysosomal hydrolysis (Lysosomal Acid Lipase), leading to "lysosomal trapping" and membrane stiffening upon partial hydrolysis.
Part 1: Physicochemical Properties & Phase Transitions
The pathogenicity of a cholesteryl ester (CE) is dictated by its phase behavior at physiological temperature (37°C).
Saturated Cholesteryl Esters (SCEs)
-
Phase State: Solid/Crystalline at 37°C (Melting point ~77°C).
-
Cellular Behavior: Due to efficient van der Waals packing of the straight saturated chains, SCEs segregate from the fluid lipid droplet core. They nucleate into rigid, plate-like crystals.
-
Pathology: These crystals are non-deformable. When macrophages ingest lipoproteins rich in SCEs, the esters crystallize within the lysosome, causing physical rupture (lysosomal destabilization) and leakage of Cathepsin B into the cytosol.
This compound (CL)
-
Representative Molecule: Trans-9, trans-12-octadecadienoate ester of cholesterol.
-
Phase State: Solid-Ordered/Liquid-Crystalline transition.
-
Cellular Behavior: The trans double bonds straighten the hydrocarbon chain, removing the "kink" found in cis-linoleate. This allows CL to pack more tightly than its cis counterpart, raising its melting point and viscosity.
-
Pathology: While less likely to form the massive crystals seen with Palmitate, CL increases the order parameter of lipid droplets and membranes. It resists the "fluidizing" effect usually provided by polyunsaturated esters.
Data Summary Table: Physicochemical Comparison
| Feature | Saturated CE (e.g., Palmitate) | This compound (Trans) | Cis-Cholesteryl Linoleate (Control) |
| Melting Point | High (~77°C) | Intermediate (> Cis, < Saturated) | Low (~42°C or lower in mix) |
| Physical State (37°C) | Solid Crystal | Viscous Liquid / Semi-Solid | Liquid |
| ACAT1 Affinity | Low (Poor substrate) | Moderate | High (Preferred substrate) |
| Hydrolysis Rate (LAL) | Moderate | Slow (Steric resistance) | Fast |
| Primary Toxicity | Physical Lysosomal Rupture | Metabolic Accumulation | Oxidative Stress (OxLDL) |
Part 2: Metabolic Kinetics & Signaling Pathways
The divergence in toxicity stems from how the cell's enzymatic machinery handles these esters.
The Hydrolysis Bottleneck (LAL)
Lysosomal Acid Lipase (LAL) is the gatekeeper for clearing endocytosed LDL.
-
SCEs: Hydrolyzed efficiently if they are in a liquid state (e.g., dissolved in oil). However, once crystallized, they are inaccessible to the enzyme.
-
CL: Trans-fatty acid esters often exhibit steric hindrance in the active site of lipases. CL is hydrolyzed significantly slower than cis-linoleate. This leads to Lysosomal Trapping , where the lysosome becomes engorged with undigested lipid, mimicking a storage disease phenotype (similar to Wolman disease).
The Re-Esterification Trap (ACAT/SOAT)
Once hydrolyzed, free cholesterol (FC) is transported to the ER and re-esterified by ACAT1 to prevent membrane toxicity.[4]
-
SCEs: ACAT1 has low affinity for saturated acyl-CoAs. This leads to a buildup of toxic Free Cholesterol (FC) in the ER membrane, triggering the Unfolded Protein Response (UPR).
-
CL: ACAT1 can esterify trans fatty acids, but the resulting CL accumulates in lipid droplets that are more rigid and harder to mobilize by neutral cholesteryl ester hydrolases (nCEH) for efflux.
Visualization: Metabolic Fate & Blockages
Figure 1: Differential metabolic fates. SCEs (Black path) crystallize in the lysosome causing rupture. CL (Red dashed path) resists hydrolysis, causing accumulation. Cis-esters (Green path) are processed normally.
Part 3: Cellular Toxicity Mechanisms
Saturated CEs: The "Crystal" Pathway
The primary driver is physical.
-
Nucleation: SCEs precipitate inside the lysosome.
-
Rupture: Crystals pierce the lysosomal membrane.
-
Signaling: Release of Cathepsin B activates the NLRP3 inflammasome.
-
Outcome: Pyroptosis (inflammatory cell death) and IL-1
secretion.
This compound: The "Stiffness" Pathway
The primary driver is metabolic/structural.
-
Membrane Incorporation: If hydrolyzed, trans fatty acids incorporate into the plasma membrane phospholipids.
-
Lipid Rafts: Trans fats increase the size and stability of lipid rafts, potentially hyper-activating inflammatory receptors (e.g., TLR4).
-
ER Stress: The accumulation of poorly mobilized CL in lipid droplets stresses the ER, leading to CHOP activation and apoptosis.
Part 4: Experimental Protocols
To validate these differences in your own research, use the following self-validating protocols.
Protocol A: Differential Hydrolysis Assay (LAL Kinetics)
Objective: Quantify the resistance of CL to lysosomal hydrolysis compared to SCEs.
-
Substrate Preparation:
-
Prepare liposomes containing trace [3H]-Cholesteryl Oleate (Control), [3H]-Cholesteryl Palmitate (SCE), or [3H]-Cholesteryl Linolelaidate (CL).
-
Critical Step: Use Phosphatidylcholine:Cholesterol (3:1) vesicles to ensure solubility and prevent premature crystallization of the SCE during substrate delivery.
-
-
Enzyme Source:
-
Isolate Lysosomal Acid Lipase (LAL) from macrophage lysates (e.g., THP-1 cells) or use recombinant LAL (sebelipase alfa).
-
-
Reaction:
-
Incubate substrate with enzyme at pH 4.5 (lysosomal mimic) for 0, 15, 30, and 60 minutes.
-
-
Extraction & Analysis:
-
Terminate reaction with Chloroform:Methanol (2:1).
-
Separate Free Cholesterol (product) from Ester (substrate) using Thin Layer Chromatography (TLC).
-
Solvent System: Hexane:Diethyl Ether:Acetic Acid (80:20:1).
-
-
Validation:
-
Calculate % Hydrolysis.[5]
-
Expected Result: Cis-Oleate > Palmitate > Linolelaidate.
-
Protocol B: Polarized Light Microscopy (Crystal Visualization)
Objective: Distinguish between liquid droplets (CL/Cis) and solid crystals (SCE).
-
Cell Culture:
-
Load Macrophages (J774A.1 or BMDM) with 50 µg/mL acetylated-LDL enriched with either Palmitate or Linolelaidate for 24 hours.
-
-
Fixation:
-
Fix cells with 4% Paraformaldehyde. Do NOT use methanol/ethanol , as this dissolves the lipid crystals.
-
-
Imaging:
-
View under a polarized light microscope.[6]
-
-
Interpretation:
-
Maltese Crosses / Birefringence: Indicates solid crystalline structures (SCEs).
-
Dark Spheres: Indicates isotropic liquid droplets (Cis-esters).
-
Anisotropic Droplets: CL may show weak birefringence or "sluggish" liquid crystal textures depending on concentration.
-
Experimental Workflow Diagram
Figure 2: Workflow for differentiating physical state and metabolic processing of cholesteryl esters.
References
-
Lysosomal Acid Lipase Hydrolyzes Retinyl Ester and Affects Retinoid Turnover. Cell Metabolism. [Link] (Foundational data on LAL hydrolysis rates for various esters)
-
Properties of cholesteryl esters in pure and mixed monolayers. Journal of Lipid Research. [Link] (Physical properties and surface behavior of saturated vs unsaturated esters)
-
Macrophage-mediated cholesterol handling in atherosclerosis. Journal of Cellular and Molecular Medicine. [Link] (Mechanisms of crystal formation and ACAT/nCEH pathways)
-
Cholesterol overload in macrophages drives metabolic dysfunction-associated steatohepatitis. Journal of Translational Medicine. [Link] (Link between cholesterol accumulation, crystallization, and inflammation)
-
Effects of dietary saturated and trans fatty acids on cholesteryl ester synthesis and hydrolysis. Journal of Nutrition. [Link] (Direct comparison of synthesis/hydrolysis rates for trans vs saturated fats)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 601-34-3 CAS MSDS (Cholesteryl palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Properties of cholesteryl esters in pure and mixed monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism [frontiersin.org]
- 5. Lysosomal Acid Lipase Hydrolyzes Retinyl Ester and Affects Retinoid Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
Validating Precision in Lipidomics: ELISA vs. GC-MS for Cholesteryl Linolelaidate
Topic: Validation of an ELISA-based Assay for Cholesteryl Linolelaidate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Trans-Fat Biomarker Challenge
This compound (CL), the cholesteryl ester of linoelaidic acid (trans-9, trans-12-octadecadienoic acid), serves as a critical biomarker for dietary trans-fatty acid intake and associated cardiovascular risks. Unlike its abundant cis-isomer (Cholesteryl Linoleate), CL exists in trace quantities in human plasma, making its detection a significant analytical challenge.
For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been the "gold standard" for resolving these structural isomers. However, the rising demand for high-throughput population screening has driven the development of competitive ELISA-based assays.
This guide provides an objective technical comparison between High-Specificity Competitive ELISA and GC-MS for CL quantification. It outlines the rigorous validation framework required to ensure an immunoassay can distinguish a trans double bond from a cis bond in a hydrophobic lipid environment.
Mechanism of Action: The Lipid-Specific Competitive ELISA
ELISA for neutral lipids requires a departure from standard protein protocols. The assay utilizes a Competitive Inhibition format because CL is a small molecule (hapten) with a single epitope.
The "Hydrophobic Interface" Problem: Unlike protein antigens, cholesteryl esters are insoluble in aqueous buffers. Successful assays utilize Lipid-Binding Plates (hydrophobic polystyrene or PVDF-modified) or specific coating protocols using organic solvents (e.g., Chloroform:Ethanol) to immobilize the capture antigen.
Figure 1: Competitive ELISA Workflow for Hydrophobic Haptens
Caption: Workflow of a competitive ELISA optimized for lipid haptens. Note the inverse relationship between signal and analyte concentration.
Comparative Analysis: ELISA vs. GC-MS
The choice between ELISA and GC-MS depends on the balance between specificity and throughput .
Table 1: Performance Comparison Matrix
| Feature | High-Specificity ELISA | GC-MS (Gold Standard) | Verdict |
| Primary Mechanism | Antibody-Antigen Affinity (Steric recognition of trans bond) | Chromatographic Separation + Mass-to-Charge Ratio | GC-MS is absolute; ELISA is probabilistic. |
| Isomer Specificity | High Risk: Requires <5% Cross-Reactivity with cis-Linoleate. | Absolute: Resolves cis vs trans based on retention time. | GC-MS wins on specificity. |
| Throughput | High (96 samples / 4 hours) | Low (1 sample / 45-60 mins) | ELISA is superior for screening. |
| Sample Volume | Low (50 µL plasma) | High (200-500 µL plasma) | ELISA spares precious samples. |
| Sample Prep | Simple Extraction (or direct serum in some kits) | Complex (Extraction + Derivatization/Methylation) | ELISA reduces labor intensity. |
| Cost Per Sample | Low (~ | High (~$100+ for instrument time/labor) | ELISA is cost-effective. |
Validation Framework: The "Cis-Trans" Challenge
The validity of any CL-ELISA hinges on one metric: Cross-Reactivity (CR) . The antibody must bind this compound (trans) but ignore Cholesteryl Linoleate (cis), which is often present at 100x higher concentrations in biological samples.
Validation Experiment 1: Specificity & Cross-Reactivity
Objective: Quantify the antibody's ability to distinguish geometric isomers.
-
Method: Run standard curves for both this compound (Analyte) and Cholesteryl Linoleate (Interferent).
-
Calculation:
-
Acceptance Criteria: CR must be < 5% (ideally < 1%).
Representative Data: Specificity Profile
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| This compound (Target) | 12.5 | 100% | Reference Standard |
| Cholesteryl Linoleate (cis-isomer) | >1,250 | < 1.0% | Pass: Excellent Specificity |
| Cholesteryl Oleate (Monounsaturated) | >5,000 | < 0.2% | Pass: No Interference |
| Free Cholesterol | >10,000 | < 0.1% | Pass: No Interference |
Detailed Protocols
Protocol A: Lipid Extraction & ELISA Sample Prep
Direct use of serum is often impossible due to matrix interference. Lipid extraction is recommended.
-
Extraction: Mix 50 µL plasma with 1 mL Folch Reagent (Chloroform:Methanol 2:1). Vortex 1 min.
-
Phase Separation: Add 200 µL water. Centrifuge at 3,000 x g for 10 min.
-
Recovery: Collect the lower organic phase (containing cholesteryl esters).
-
Drying: Evaporate solvent under nitrogen stream.
-
Resuspension (Critical): Dissolve dried lipid film in 50 µL Assay Buffer containing 1% BSA and 0.05% Tween-20. Note: Vortex vigorously to form stable micelles.
Protocol B: GC-MS Confirmation (Reference Method)
Use this to validate ELISA "hits".
-
Derivatization: Saponify esters (KOH/MeOH), then methylate fatty acids (BF3/MeOH) to form FAMEs.
-
Instrumentation: GC system with a highly polar capillary column (e.g., CP-Sil 88 or SP-2560, 100m) required to separate cis/trans isomers.
-
Detection: MS in SIM mode (Selected Ion Monitoring) for linolelaidate methyl ester ions.
Validation Decision Tree
Use this logic flow to determine if the ELISA is suitable for your study.
Figure 2: Assay Validation Logic
Caption: Decision tree for validating lipid-specific immunoassays. Specificity (CR) is the primary "gatekeeper".
References
-
Validation of Lipid Immunoassays : Cayman Chemical. (2023).[1] Competitive ELISA Performance Characteristics and Validation. Link
-
Hydrophobic Antigen Coating : N.I.H. PubMed. (1987). ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens. Link
-
Trans-Fatty Acid Analysis : Study.com. Cis vs. Trans Fatty Acids: Structure & Differences. Link
-
GC-MS Methodology : BioRxiv. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters. Link
-
Biomarker Significance : American Journal of Clinical Nutrition. (2020). Biomarkers of linoleic acid and mortality. Link
Sources
Technical Comparison: Cholesteryl Linolelaidate vs. Cholesteryl Elaidate in High-Resolution Lipidomics
Executive Summary
Cholesteryl linolelaidate and cholesteryl elaidate represent the two primary classes of trans fatty acid (TFA) cholesterol esters found in biological systems. While both serve as critical biomarkers for industrial trans-fat intake (partially hydrogenated oils), they possess distinct physicochemical properties that dictate their separation, ionization, and metabolic fate.[1]
For the lipidomics researcher, the analytical challenge lies not in distinguishing them from each other—as they differ by 2 Da in mass—but in resolving them from their abundant cis-isomers (cholesteryl linoleate and cholesteryl oleate), which are isobaric and biologically dominant.[1] This guide provides a technical head-to-head comparison, focusing on chromatographic behavior, mass spectrometry fragmentation, and experimental protocols for precise quantification.[1]
Part 1: Chemical & Physical Profile[1][2]
The fundamental difference lies in the fatty acid tail: elaidic acid is the trans isomer of oleic acid (18:1), while linoelaidic acid is the trans,trans isomer of linoleic acid (18:2). The trans double bond geometry creates a linear, rigid structure compared to the "kinked" geometry of cis bonds, significantly altering hydrophobic interaction and retention time.
| Feature | Cholesteryl Elaidate | This compound |
| CAS Number | 19485-76-8 | 19485-77-9 |
| IUPAC Name | Cholest-5-en-3-ol (3β)-, 9-(E)-octadecenoate | Cholest-5-en-3-ol (3β)-, 9-(E),12-(E)-octadecadienoate |
| Formula | C₄₅H₇₈O₂ | C₄₅H₇₆O₂ |
| Molecular Weight | 651.1 g/mol | 649.1 g/mol |
| Fatty Acid Chain | 18:1 trans-9 | 18:2 trans-9, trans-12 |
| Structural Geometry | Linear (High packing density) | Linear (High packing density) |
| Isobaric cis Analog | Cholesteryl Oleate (18:1 cis-9) | Cholesteryl Linoleate (18:2 cis-9,[1]12) |
| Primary Source | Hydrogenated vegetable oils | Hydrogenated vegetable oils |
Part 2: Analytical Performance (LC-MS/MS)
Chromatographic Separation (The Critical Step)
Separation is governed by the "Equivalent Carbon Number" (ECN) and the shape selectivity of the stationary phase. In Reverse Phase (RP) chromatography (C18 or C30), trans isomers possess higher hydrophobicity than their cis counterparts due to their ability to align more closely with the alkyl chains of the stationary phase.
-
Retention Rule: Trans isomers elute later than their corresponding cis isomers.[1]
-
Elution Order (Typical C18):
Expert Insight: Standard C18 columns often achieve only partial separation of the cis/trans pairs. For baseline resolution, use a C30 column (high shape selectivity) or a specialized Silver-Ion (Ag+) column, though the latter is less compatible with ESI-MS.[1] For high-throughput lipidomics, a high-efficiency C18 (sub-2 µm particle) with an isocratic hold is the standard compromise.[1]
Mass Spectrometry (MRM Transitions)
Cholesteryl esters (CE) are neutral lipids and ionize poorly compared to phospholipids.[1] They are best detected in Positive Ion Mode using ammonium adducts
-
Fragmentation Mechanism: Upon Collision Induced Dissociation (CID), the ammonium adduct loses the fatty acid neutral moiety and ammonia, yielding the characteristic cholesterol carbocation at m/z 369.3 .
-
Isobaric Interference:
MRM Transition Table
| Analyte | Precursor Ion | Product Ion (Quant) | Collision Energy (eV) |
| Cholesteryl Elaidate | 668.6 | 369.3 | 15-25 |
| This compound | 666.6 | 369.3 | 15-25 |
| Cholesteryl Oleate (Interference) | 668.6 | 369.3 | 15-25 |
| Cholesteryl Linoleate (Interference) | 666.6 | 369.3 | 15-25 |
Part 3: Experimental Workflow
Sample Preparation (Extraction)
Neutral lipids like cholesteryl esters partition into the organic phase.[1] The Folch method (Chloroform:Methanol 2:1) or the BUME method (Butanol:Methanol) are superior to simple protein precipitation.[1]
Protocol: Modified Folch Extraction for Plasma/Tissue
-
Aliquot: Transfer 50 µL plasma or 10 mg tissue homogenate to a glass tube.
-
Internal Standard: Spike with 10 µL of Cholesteryl-d7 Oleate (or similar deuterated CE) to correct for extraction efficiency.
-
Lysis: Add 1 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30 seconds.[1]
-
Phase Separation: Add 200 µL water (or 0.9% NaCl) to induce phase separation.[1] Vortex and centrifuge at 3000 x g for 5 mins.
-
Collection: Collect the lower organic phase (Chloroform layer) containing the cholesteryl esters.[1]
-
Drying: Evaporate solvent under nitrogen stream.
-
Reconstitution: Reconstitute in 100 µL Isopropanol:Acetonitrile (1:1) containing 10 mM Ammonium Formate (essential for
formation).[1]
LC-MS/MS Method Parameters
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) or Phenomenex Kinetex C18.[1]
-
Mobile Phase A: Acetonitrile:Water (60:[1]40) + 10 mM Ammonium Formate.[1]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:[1]10) + 10 mM Ammonium Formate.[1]
-
Gradient:
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow for CE Isomer Differentiation
This diagram illustrates the critical decision points in separating trans (elaidate/linolelaidate) from cis (oleate/linoleate) isomers.
Caption: Workflow highlighting the dependence on chromatographic retention time (RT) to distinguish isobaric cis/trans pairs before MS detection.
Diagram 2: Metabolic Fate of Trans-Cholesteryl Esters
Understanding the biological origin helps in interpreting lipidomics data.[1]
Caption: Pathway tracing the incorporation of dietary trans fatty acids into cholesteryl esters and their eventual deposition in atherosclerotic plaques.[1]
References
-
Gokulakrishnan, P., et al. (2024).[1] A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv.[1] Retrieved from [Link][1][2]
-
Agilent Technologies. (2019).[1] LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Retrieved from [Link]
-
Afaneh, I., et al. (2017).[1][3] Chromatogram of oleic and elaidic acid with a concentration of 10 mg/L. ResearchGate. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Cholesteryl linolelaidate
Executive Summary: The Dual-Risk Profile
Handling Cholesteryl linolelaidate (the trans,trans isomer of cholesteryl linoleate) presents a unique laboratory challenge. Unlike acute toxins where the primary risk is to the scientist, the primary risk here is to the sample integrity, while the safety risk to the researcher stems largely from the solvents required to process it.
As a cholesteryl ester of a trans fatty acid, this compound is a critical standard in atherosclerosis and metabolic research. However, it is susceptible to auto-oxidation (though less than its cis isomer) and hydrolysis.[1][2][3] Your handling protocol must simultaneously protect the researcher from organic solvents (Chloroform/Methanol) and the lipid from oxygen, moisture, and light.
Risk Assessment & Hazard Identification
Before selecting PPE, we must decouple the hazards of the solute from the solvent.
| Hazard Category | Source | Risk Level | Mechanism of Action |
| Biological | This compound | Low | Non-infectious.[1][2][3] Naturally occurring metabolite (though trans isomer is associated with pathology).[3] |
| Chemical (Acute) | Chloroform / Hexane (Solvents) | High | Neurotoxicity, carcinogenicity (Chloroform), respiratory irritation.[1][2][3] |
| Chemical (Chronic) | This compound | Low | Potential irritant (dust).[1][2][3] No established occupational exposure limits (OEL).[3][4] |
| Sample Integrity | Oxygen / UV Light / Moisture | Critical | Peroxidation of double bonds; hydrolysis of ester bond. |
PPE Selection Matrix
Standard "lab coat and latex gloves" are insufficient for lipidomics workflows involving halogenated solvents. Use this matrix to select the correct gear.
Table 1: PPE Specifications by Operational State
| Protective Gear | Solid State Handling (Weighing/Aliquot) | Liquid State Handling (Solubilized in CHCl₃) | Scientific Rationale |
| Hand Protection | Nitrile (Double gloved) | PVA (Polyvinyl alcohol) or Viton® | Standard Nitrile degrades rapidly (<5 mins) upon contact with Chloroform.[1][2][3] PVA offers >4 hours breakthrough time. |
| Eye Protection | Safety Glasses (Side shields) | Chemical Splash Goggles | Protects against solvent splash which can cause corneal fusing.[3] |
| Respiratory | N95 (if dust generation likely) | Fume Hood (Face velocity >100 fpm) | Lipid dust is a nuisance irritant; Solvent vapors are CNS depressants.[1][2][3] |
| Body Protection | Standard Lab Coat (Cotton) | Chemical Resistant Apron (Tyvek®) | Cotton absorbs solvents; Tyvek repels splashes.[1][2][3] |
Visualization: Risk & Workflow Logic
Diagram 1: PPE Decision & Solvent Compatibility Logic
This decision tree validates your glove choice based on the solvent system used, a critical failure point in lipid handling.
Caption: Logical flow for selecting glove material based on solvent carrier. Nitrile fails against halogenated solvents.[2][3]
Operational Protocol: The "Inert Loop"
To ensure scientific integrity, you must handle this lipid under conditions that prevent oxidation.[5] The trans double bonds are thermodynamically more stable than cis, but they are still susceptible to free radical attack.
Step 1: Retrieval & Acclimatization[1][3]
-
Remove from Storage: Retrieve the vial from -20°C storage.
-
Equilibration: Allow the closed vial to warm to room temperature (approx. 20 mins) inside a desiccator.
-
Causality: Opening a cold vial in humid lab air causes water condensation on the lipid. Moisture catalyzes ester hydrolysis [1].[3]
-
Step 2: Weighing & Solubilization (The Inert Loop)[1][3]
-
Static Control: Use an anti-static gun on the vial and spatula. Lipid powders are static-prone and will "jump" due to triboelectric charging.[1][2][3]
-
Inert Gas Purge: Gently flow Argon or Nitrogen gas over the vial while opening. Argon is heavier than air and forms a better blanket than Nitrogen.
-
Solvent Addition: Dissolve in Chloroform:Methanol (2:1 v/v) for stock solutions.
Step 3: Aliquoting & Storage
-
Evaporation: Never leave the lipid in solution at room temperature. Aliquot immediately into amber glass vials.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen. Rotate the vial to create a thin film on the glass walls (maximizes surface area for re-solubilization later, but requires inert storage).
-
Sealing: Purge the vial with Argon, cap tightly (Teflon-lined caps), and wrap with Parafilm.
-
Storage: Store at -20°C or -80°C .
Diagram 2: The "Inert Loop" Workflow
This workflow visualizes the cycle of protection required to maintain sample purity.
Caption: The "Inert Loop" prevents oxygen and moisture ingress during the critical transition from storage to bench.[1][2][3]
Disposal & Emergency Procedures
-
Spill Response (Solid):
-
Spill Response (Solvent Solution):
-
Waste Disposal:
-
Classify as Halogenated Organic Solvent Waste if dissolved in chloroform.
-
Never pour lipid solutions down the sink (clogs plumbing and violates EPA regulations).
-
References
-
Christie, W. W. (2023).[3] Preparation of Lipid Extracts from Tissues. Lipid Maps. [Link]
-
PubChem. (2023).[3] Compound Summary: Cholesteryl Linoelaidate. National Library of Medicine. [Link][1][2][3]
Sources
- 1. larodan.com [larodan.com]
- 2. Cholesteryl Linoleate | C45H76O2 | CID 5287939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CAS 112-63-0: Methyl linoleate | CymitQuimica [cymitquimica.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
